(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate
Description
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-bromoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIPNIOJNLDDRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374672 | |
| Record name | 2-(Fmoc-amino)ethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340187-12-4 | |
| Record name | 2-(Fmoc-amino)ethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 340187-12-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate: A Technical Guide for Researchers
(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate , often abbreviated as Fmoc-2-bromoethylamine, is a bifunctional chemical compound of significant interest to researchers in the fields of peptide synthesis and, most notably, targeted protein degradation. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a reactive bromoethyl moiety, makes it a valuable building block in the construction of complex molecules, particularly Proteolysis Targeting Chimeras (PROTACs). This in-depth guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Core Chemical Properties
This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 340187-12-4 | [1][2] |
| Molecular Formula | C₁₇H₁₆BrNO₂ | [1][2] |
| Molecular Weight | 346.22 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | Fmoc-2-bromoethylamine, N-(2-Bromoethyl)carbamic acid (9H-fluoren-9-yl)methyl ester | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCBr | [1] |
| InChI Key | GDIPNIOJNLDDRP-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of a fluorenyl-based chloroformate with 2-bromoethylamine or its hydrobromide salt. The Fmoc group serves to protect the amine functionality, while the bromoethyl group provides a reactive handle for further chemical modifications.
Experimental Protocol: Synthesis of this compound
Materials:
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
2-Bromoethylamine hydrobromide
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
2-Bromoethylamine hydrobromide is dissolved in a biphasic mixture of DCM and an aqueous solution of sodium bicarbonate. The mixture is stirred vigorously to neutralize the hydrobromide salt and extract the free amine into the organic layer.
-
The aqueous layer is separated, and the organic layer containing the free 2-bromoethylamine is cooled in an ice bath.
-
A solution of 9-fluorenylmethyl chloroformate in DCM is added dropwise to the cooled amine solution with continuous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Characterization: The structure and purity of the synthesized compound are typically confirmed using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the fluorenyl and bromoethyl groups and the carbamate linkage.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Below is a diagram illustrating the general synthetic workflow.
Applications in Drug Discovery: A Key PROTAC Linker
The primary and most impactful application of this compound is as a linker in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[2][3]
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.
This compound serves as a precursor to the linker component. The bromoethyl group provides a reactive site for conjugation to either the POI ligand or the E3 ligase ligand, while the Fmoc-protected amine can be deprotected to allow for further chemical elaboration of the linker.
The "linkerology" of a PROTAC is a critical determinant of its efficacy. The length, rigidity, and chemical nature of the linker influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for successful protein degradation.
The logical relationship in PROTAC design and function is depicted in the following diagram.
Other Applications
Beyond its primary role in PROTACs, the Fmoc protecting group makes this compound useful in solid-phase peptide synthesis (SPPS). The Fmoc group is base-labile and can be selectively removed to allow for the stepwise addition of amino acids to a growing peptide chain. The bromoethyl group could potentially be used for post-synthetic modifications of peptides.
Safety and Handling
This compound should be handled with care in a laboratory setting. While specific toxicity data is limited, compounds with similar functional groups can be irritants. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile chemical tool for researchers, particularly those engaged in the design and synthesis of PROTACs for targeted protein degradation. Its bifunctional nature allows for its incorporation as a linker, a critical component that dictates the efficacy of these next-generation therapeutics. While detailed, publicly available protocols for its synthesis and specific applications in PROTACs with corresponding biological data are currently limited, the fundamental principles of its chemistry and utility are well-established. Further research and publication in this area will undoubtedly provide more granular insights into the optimal use of this important building block in the advancement of drug discovery.
References
An In-depth Technical Guide to (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate is a bifunctional chemical compound of significant interest in the fields of medicinal chemistry and drug discovery. Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a reactive bromoethyl moiety, makes it a valuable building block in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this versatile compound, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical Properties
This compound is a stable solid at room temperature.[1] Its chemical structure and key identifiers are summarized below.
| Property | Value |
| IUPAC Name | This compound[2] |
| Synonyms | N-(2-Bromoethyl)-carbamic Acid 9H-Fluoren-9-ylmethyl Ester[2] |
| CAS Number | 340187-12-4[2] |
| Molecular Formula | C₁₇H₁₆BrNO₂[2] |
| Molecular Weight | 346.22 g/mol [2] |
| Appearance | Solid[1] |
Reactivity and Stability
The reactivity of this compound is characterized by two key functional groups:
-
The (2-bromoethyl)carbamate moiety: The bromine atom is a good leaving group, making this part of the molecule susceptible to nucleophilic substitution reactions. This reactivity is harnessed in the synthesis of PROTACs, where a ligand for a target protein is attached at this position.[2]
-
The Fmoc group: The fluorenylmethyloxycarbonyl group is a well-established protecting group for amines. It is stable under acidic conditions but can be readily cleaved under basic conditions, typically using a secondary amine like piperidine.[2] This allows for the selective deprotection of the amine for further chemical modifications.[2]
The compound should be stored in a dry, well-ventilated place, away from strong oxidizing agents and strong bases.[4]
Synthesis
The synthesis of this compound is most commonly achieved through the reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with 2-bromoethylamine or its hydrobromide salt.[2]
General Synthetic Workflow
Experimental Protocol: Synthesis of this compound
This is a generalized protocol based on common organic synthesis methodologies and should be adapted and optimized for specific laboratory conditions.
Materials:
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
2-Bromoethylamine hydrobromide
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-bromoethylamine hydrobromide in a saturated aqueous solution of sodium bicarbonate.
-
To this biphasic mixture, add a solution of 9-fluorenylmethyl chloroformate in dichloromethane.
-
Stir the reaction mixture vigorously at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Application in Targeted Protein Degradation: PROTACs
The primary application of this compound is as a linker in the synthesis of PROTACs.[1][5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[6]
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
This compound serves as a precursor to the linker component.
PROTAC Mechanism of Action
Role in PROTAC Synthesis: A Case Study with IRAK-4 Degraders
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a key mediator of innate immunity, and its overactivation is linked to several autoimmune diseases.[6] PROTACs have been developed to target IRAK-4 for degradation. While the specific use of this compound in published IRAK-4 PROTACs is not explicitly detailed, its structure is highly amenable for the synthesis of such molecules.
The synthesis of an IRAK-4 targeting PROTAC would involve the following conceptual steps:
-
Synthesis of the Linker: The amine of this compound can be deprotected under basic conditions. The resulting amino-linker can then be coupled to a ligand for an E3 ligase (e.g., a VHL or Cereblon ligand).
-
Coupling to the IRAK-4 Ligand: The bromo-terminated linker-E3 ligase ligand conjugate is then reacted with a suitable IRAK-4 inhibitor that has a nucleophilic handle, forming the final PROTAC molecule.
Signaling Pathway: IRAK-4 Mediated Inflammation
IRAK-4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which lead to the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines.[7] Degradation of IRAK-4 by a PROTAC would disrupt these signaling cascades.
Experimental Protocol: Western Blot Analysis of IRAK-4 Degradation
This protocol outlines a typical experiment to assess the efficacy of an IRAK-4 targeting PROTAC in cultured cells.
Materials:
-
Cell line expressing IRAK-4 (e.g., human peripheral blood mononuclear cells - PBMCs)[6]
-
Cell culture medium and supplements
-
IRAK-4 PROTAC synthesized using a linker derived from this compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132 or epoxomicin) as a control[6]
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IRAK-4 and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of the IRAK-4 PROTAC or DMSO for a specified time (e.g., 24 hours). Include a control group pre-treated with a proteasome inhibitor before adding the PROTAC.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary anti-IRAK-4 antibody and the anti-loading control antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities. A decrease in the IRAK-4 band intensity in the PROTAC-treated samples compared to the vehicle control indicates protein degradation. The proteasome inhibitor-treated group should show a rescue of IRAK-4 levels, confirming the degradation is proteasome-dependent.[6]
-
Conclusion
This compound is a valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its unique combination of a cleavable protecting group and a reactive handle makes it an ideal building block for the synthesis of complex molecules, most notably PROTACs. The ability to facilitate the targeted degradation of disease-relevant proteins, such as IRAK-4, underscores the importance of this compound in the development of novel therapeutic strategies. This guide provides a foundational understanding of its properties and applications, empowering scientists to leverage its potential in their research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound | 340187-12-4 [smolecule.com]
- 3. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]
- 4. 340187-12-4|this compound|BLD Pharm [bldpharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate synthesis methods
An In-depth Technical Guide to the Synthesis of (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This compound , also commonly known as Fmoc-2-aminoethyl bromide, is a bifunctional molecule of significant interest in the fields of peptide synthesis, medicinal chemistry, and drug discovery. Its structure incorporates the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a cornerstone of solid-phase peptide synthesis (SPPS), and a reactive bromoethyl group. This combination makes it a valuable building block for the introduction of an ethylamine linker and a versatile reagent in the development of therapeutic agents, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive overview of the primary synthesis methods for this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
Synthesis Methodology
The most prevalent and direct method for the synthesis of this compound involves the reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with 2-bromoethylamine or its more stable hydrobromide salt.[2] This reaction is a standard N-acylation to form a carbamate linkage. The synthesis can be conceptualized as a two-stage process: the preparation of the 2-bromoethylamine precursor and the subsequent Fmoc protection.
Stage 1: Synthesis of 2-Bromoethylamine Hydrobromide
2-Bromoethylamine hydrobromide is a key precursor and is typically synthesized from ethanolamine through a reaction with hydrobromic acid. Several methods have been reported for this conversion.
Stage 2: Fmoc Protection of 2-Bromoethylamine
In this stage, the free amine of 2-bromoethylamine (liberated in situ from its hydrobromide salt by a base) nucleophilically attacks the carbonyl carbon of Fmoc-Cl, leading to the formation of the desired carbamate and elimination of hydrochloric acid.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromoethylamine Hydrobromide from Ethanolamine
This protocol is adapted from reported procedures for the synthesis of 2-bromoethylamine hydrobromide.
Materials:
-
Ethanolamine
-
48% Hydrobromic acid
-
Xylene
-
Acetone (cold)
Procedure:
-
In a reaction vessel equipped with a stirrer and cooled in an ice bath (0-10°C), slowly add ethanolamine dropwise to a stirred solution of 40% hydrobromic acid in a 1:9 molar ratio. The temperature should be maintained below 10°C during the addition, which typically takes 25-30 minutes.
-
After the addition is complete, add xylene to the reaction mixture.
-
Heat the mixture to 135-145°C for 12 hours with a water separator.
-
Once water separation is complete, cool the mixture and filter to remove the solvent.
-
Wash the resulting filter cake three times with cold acetone to obtain 2-bromoethylamine hydrobromide as a white crystalline solid.
Protocol 2: Synthesis of this compound
This protocol describes a general procedure for the Fmoc protection of 2-bromoethylamine hydrobromide.
Materials:
-
2-Bromoethylamine hydrobromide
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃) or a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 2-bromoethylamine hydrobromide (1.0 eq) in dichloromethane.
-
Add a suitable base (e.g., sodium bicarbonate, 2.2 eq) to the suspension and stir for a short period to neutralize the hydrobromide salt.
-
In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.0 eq) in dichloromethane.
-
Slowly add the Fmoc-Cl solution to the 2-bromoethylamine suspension at room temperature with vigorous stirring.
-
Allow the reaction to proceed at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, 1 M HCl (if an organic base was used), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of 2-bromoethylamine hydrobromide and its subsequent Fmoc protection.
| Parameter | Stage 1: 2-Bromoethylamine HBr Synthesis | Stage 2: Fmoc Protection |
| Reactants | Ethanolamine, Hydrobromic Acid | 2-Bromoethylamine HBr, Fmoc-Cl, Base |
| Solvent | Xylene | Dichloromethane |
| Reaction Time | 12 hours | 4-24 hours |
| Temperature | 135-145°C | Room Temperature |
| Yield | ~99% | >80% (typically) |
| Purity | ~99.5% | >95% (after purification) |
| Melting Point | 172-174°C | Not consistently reported |
Visualizations
Overall Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound, starting from ethanolamine.
References
An In-depth Technical Guide to N-Fmoc-2-bromoethylamine: A Versatile Reagent in Synthetic Chemistry and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Fmoc-2-bromoethylamine is not a therapeutic agent with a direct biological mechanism of action, but rather a pivotal bifunctional reagent in synthetic and medicinal chemistry. Its utility lies in its unique structure, combining a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group and a reactive bromoethyl moiety. This guide provides a comprehensive overview of the chemical principles underlying its application, its role in peptide synthesis and bioconjugation, and detailed experimental protocols. The "mechanism of action" of N-Fmoc-2-bromoethylamine is, in essence, its chemical reactivity that enables the precise construction of complex biomolecules and drug candidates.
Chemical Properties and Structure
N-Fmoc-2-bromoethylamine, also known as Fmoc-2-aminoethylbromide, is a white solid at room temperature.[1] Its structure is characterized by two key functional components that dictate its reactivity and utility in chemical synthesis.
-
The Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for primary and secondary amines in organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[1][2] Its key feature is its stability under acidic conditions and its lability to basic conditions, typically cleavage by a secondary amine like piperidine.[2][3] This orthogonality allows for selective deprotection without affecting other acid-labile protecting groups that may be present in the molecule.[2]
-
The Bromoethyl Group: The ethyl bromide moiety provides a reactive "handle" for alkylation reactions. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the covalent attachment of the N-Fmoc-2-bromoethylamine molecule to a wide range of nucleophiles, including thiols, amines, and carboxylates.[4]
The combination of these two groups in one molecule makes N-Fmoc-2-bromoethylamine a valuable tool for introducing a protected amine functionality via an ethyl linker.
Diagram: Structure and Reactive Sites of N-Fmoc-2-bromoethylamine
Caption: Structure of N-Fmoc-2-bromoethylamine highlighting the Fmoc protecting group and the reactive bromoethyl moiety.
Core Utility in Synthesis
The primary application of N-Fmoc-2-bromoethylamine is as a building block and linker in the synthesis of peptides and other complex organic molecules.[1]
Peptide Synthesis and Modification
In the context of SPPS, N-Fmoc-2-bromoethylamine can be used to introduce a functionalizable linker into a peptide sequence. For instance, it can be coupled to the C-terminus of a resin-bound peptide or to a side chain of an amino acid like aspartic acid or glutamic acid. After incorporation, the Fmoc group can be removed at the appropriate step to reveal a primary amine, which can then be used for further modifications, such as chain branching or the attachment of reporter molecules.[5]
Bioconjugation and Development of Drug Delivery Systems
The bromoethyl group is a versatile electrophile for bioconjugation reactions.[1] Once incorporated into a peptide or another biomolecule, the bromoethyl moiety can react with nucleophilic groups on other molecules to form stable covalent bonds. This is particularly useful for:
-
Attaching peptides to carrier proteins or surfaces.
-
Labeling peptides with fluorescent dyes or other reporter tags.
-
Developing targeted drug delivery systems by linking a therapeutic peptide to a targeting ligand. [1]
Data Presentation
Table 1: Physicochemical Properties of N-Fmoc-2-bromoethylamine
| Property | Value | Reference(s) |
| Synonyms | Fmoc-2-aminoethylbromide, Fmoc-1-amino-2-bromoethane | [1] |
| CAS Number | 340187-12-4 | [1] |
| Molecular Formula | C₁₇H₁₆BrNO₂ | [1] |
| Molecular Weight | 346.2 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Table 2: Common Reagents and Conditions for Fmoc Group Removal
| Reagent | Concentration | Solvent | Typical Time | Reference(s) |
| Piperidine | 20-30% | DMF or NMP | 10-20 min | [3] |
| Diethylamine | 10% | DMA | 120 min | [6] |
| Morpholine | 50% | DCM | 240 min | [3] |
| Tetrabutylammonium fluoride (TBAF) | 0.05-0.1 M | DMF | Varies | [6] |
Experimental Protocols
The following are representative protocols for the use of N-Fmoc-2-bromoethylamine.
Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis
This protocol describes the removal of the Fmoc group from a resin-bound peptide.
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.
-
Fmoc Removal: Drain the DMF from the resin and add the 20% piperidine solution. Agitate the mixture for 10-20 minutes at room temperature.[3]
-
Washing: Drain the piperidine solution and wash the resin extensively with DMF (3-5 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional): The progress of the deprotection can be monitored by UV spectroscopy by detecting the released dibenzofulvene adduct in the washings.[2]
Protocol for Synthesis of an N-Alkylated Peptide using N-Fmoc-2-bromoethylamine
This protocol outlines a general procedure for coupling N-Fmoc-2-bromoethylamine to a resin-bound peptide.
-
Peptide Synthesis: Synthesize the desired peptide sequence on a solid support using standard Fmoc-SPPS methodology.
-
Deprotection of Coupling Site: Selectively deprotect the desired coupling site (e.g., the N-terminus or an amino acid side chain).
-
Activation and Coupling:
-
Dissolve N-Fmoc-2-bromoethylamine (1.5-3 equivalents relative to the resin substitution) in DMF.
-
Add a coupling agent such as HBTU (1.5-3 eq.) and a base like diisopropylethylamine (DIEA) (3-6 eq.).
-
Add the activation mixture to the deprotected peptide-resin and agitate for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents.
-
Cleavage and Purification: Cleave the modified peptide from the resin using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O) and purify by reverse-phase HPLC.
Mandatory Visualizations
Diagram: Workflow for Incorporation and Deprotection of N-Fmoc-2-bromoethylamine in SPPS
Caption: Workflow for incorporating N-Fmoc-2-bromoethylamine into a peptide during SPPS.
Diagram: General Bioconjugation Reaction
Caption: General scheme for a bioconjugation reaction using N-Fmoc-2-bromoethylamine.
Conclusion
N-Fmoc-2-bromoethylamine serves as a critical and versatile tool in the arsenal of chemists involved in drug discovery and development. While it does not possess an intrinsic biological mechanism of action, its well-defined chemical reactivity enables the precise synthesis and modification of peptides and other biomolecules. The strategic use of its Fmoc-protected amine and reactive bromoethyl handle facilitates the construction of novel therapeutics, diagnostic agents, and research tools, underscoring its importance in advancing pharmaceutical and chemical biology research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chempep.com [chempep.com]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. nbinno.com [nbinno.com]
- 5. N-Fmoc-1,3-propanediamine hydrobromide | 352351-59-8 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
The Versatility of Fmoc-(2-bromoethyl)carbamate in Bioconjugation and Drug Development: An In-depth Reactivity Guide
For Immediate Release
Shanghai, China – December 24, 2025 – Fmoc-(2-bromoethyl)carbamate has emerged as a critical reagent for researchers, scientists, and drug development professionals. Its unique bifunctional nature, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group and a reactive bromoethyl moiety, allows for the strategic introduction of an aminoethyl linker into a wide array of molecules. This technical guide provides a comprehensive overview of the reactivity of Fmoc-(2-bromoethyl)carbamate with various nucleophiles, complete with experimental protocols and comparative data to facilitate its application in complex synthetic workflows.
Core Reactivity Principles
Fmoc-(2-bromoethyl)carbamate is primarily employed as an electrophilic agent in nucleophilic substitution reactions. The electron-withdrawing nature of the carbamate group enhances the electrophilicity of the terminal carbon atom, making it susceptible to attack by a range of nucleophiles. The reactivity is primarily governed by the principles of SN2 reactions, with the rate and efficiency influenced by the nucleophilicity of the attacking species, the solvent, and the reaction temperature.
Due to the limited availability of comprehensive reactivity studies specifically on Fmoc-(2-bromoethyl)carbamate in the public domain, this guide will also draw upon the well-documented reactivity of its tert-butyloxycarbonyl (Boc) analogue, Boc-(2-bromoethyl)carbamate. The electronic properties of the Fmoc and Boc protecting groups are sufficiently similar for the reactivity of the bromoethyl group to be comparable, providing a reliable framework for predicting reaction outcomes and optimizing conditions.
Reaction with Nucleophiles: A Comparative Overview
The bromoethyl group of Fmoc-(2-bromoethyl)carbamate readily reacts with a variety of nucleophiles, including amines, thiols, phenols, and carboxylates. The general reaction scheme is presented below:
Caption: General reaction of Fmoc-(2-bromoethyl)carbamate with a nucleophile.
Reactivity with Amines
Primary and secondary amines are excellent nucleophiles for reaction with Fmoc-(2-bromoethyl)carbamate, leading to the formation of N-alkylated products. These reactions typically proceed under mild basic conditions to neutralize the hydrobromic acid formed as a byproduct.
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | K₂CO₃ | DMF | 80 | 12 | ~85 |
| Piperidine | Et₃N | CH₃CN | RT | 24 | ~90 |
| Aniline | Cs₂CO₃ | DMF | 100 | 18 | ~70 |
| Glycine ethyl ester | NaHCO₃ | CH₃CN/H₂O | RT | 16 | ~80 |
Note: Data is compiled from analogous reactions with Boc-(2-bromoethyl)carbamate and representative N-alkylation procedures. Yields are approximate and may vary based on specific substrate and reaction conditions.
Reactivity with Thiols
Thiols are highly potent nucleophiles and react readily with the bromoethyl group of Fmoc-(2-bromoethyl)carbamate to form stable thioether linkages. The reaction is often carried out in the presence of a mild base to deprotonate the thiol to the more nucleophilic thiolate anion.
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | Acetone | 50 | 6 | >95 |
| Cysteine (protected) | DIPEA | DMF | RT | 4 | ~90 |
| 1-Dodecanethiol | NaH | THF | RT | 2 | >95 |
Note: Data is compiled from analogous reactions with Boc-(2-bromoethyl)carbamate and representative S-alkylation procedures. Yields are approximate and may vary based on specific substrate and reaction conditions.
Reactivity with Phenols
The O-alkylation of phenols with Fmoc-(2-bromoethyl)carbamate requires a base to generate the more nucleophilic phenoxide ion. The choice of solvent can be critical in determining the ratio of O-alkylation to potential C-alkylation, with polar aprotic solvents favoring O-alkylation.[1]
| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 12 | ~75 |
| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 60 | 10 | ~80 |
| 2-Naphthol | NaOH | DMSO | 70 | 8 | ~85 |
Note: Data is compiled from analogous reactions with Boc-(2-bromoethyl)carbamate and representative O-alkylation procedures. Yields are approximate and may vary based on specific substrate and reaction conditions.
Reactivity with Carboxylates
The reaction of Fmoc-(2-bromoethyl)carbamate with carboxylates to form ester linkages is also a feasible transformation. The carboxylate anion, typically generated in situ using a non-nucleophilic base or used as a pre-formed salt, acts as the nucleophile.
| Nucleophile (Carboxylic Acid) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoic acid | Cs₂CO₃ | DMF | 60 | 24 | ~60-70 |
| Acetic acid | K₂CO₃ | Acetonitrile | Reflux | 18 | ~65-75 |
| N-Boc-glycine | NaHCO₃ | DMF | 50 | 36 | ~50-60 |
Note: Data is compiled from analogous reactions with Boc-(2-bromoethyl)carbamate and representative esterification procedures. Yields are generally moderate and can be influenced by steric hindrance and the solubility of the carboxylate salt.
Experimental Protocols
The following are representative experimental protocols for the reaction of a 2-bromoethylcarbamate with various nucleophiles. These can be adapted for Fmoc-(2-bromoethyl)carbamate.
General Procedure for N-Alkylation of Amines
To a solution of the amine (1.0 eq.) in dimethylformamide (DMF, 0.5 M) is added potassium carbonate (1.5 eq.) and Fmoc-(2-bromoethyl)carbamate (1.2 eq.). The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for S-Alkylation of Thiols
A solution of the thiol (1.0 eq.) in acetone (0.5 M) is treated with potassium carbonate (1.5 eq.) and Fmoc-(2-bromoethyl)carbamate (1.1 eq.). The mixture is stirred at 50 °C for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by flash chromatography.
General Procedure for O-Alkylation of Phenols
To a solution of the phenol (1.0 eq.) in DMF (0.5 M) is added cesium carbonate (1.5 eq.). The mixture is stirred at room temperature for 30 minutes, followed by the addition of Fmoc-(2-bromoethyl)carbamate (1.2 eq.). The reaction is heated to 80 °C for 12 hours. After cooling, the reaction is quenched with water and extracted with diethyl ether. The combined organic extracts are washed with 1 M NaOH solution and brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
Experimental and Synthetic Workflow
A typical workflow for the utilization of Fmoc-(2-bromoethyl)carbamate in a synthetic sequence involves the initial nucleophilic substitution followed by the deprotection of the Fmoc group to liberate the primary amine for further functionalization.
Caption: A standard synthetic workflow involving Fmoc-(2-bromoethyl)carbamate.
Conclusion
Fmoc-(2-bromoethyl)carbamate is a valuable and versatile reagent for the introduction of a primary amine-containing ethyl linker. Its reactivity profile with a broad range of nucleophiles makes it an indispensable tool in the synthesis of complex molecules, including peptides, peptidomimetics, and bioconjugates. The protocols and comparative data presented in this guide are intended to serve as a practical resource for scientists and researchers in the fields of chemistry, biology, and drug discovery, enabling the efficient and strategic application of this important synthetic building block.
References
An In-Depth Technical Guide to Fmoc-2-aminoethyl bromide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(9-Fluorenylmethoxycarbonyl)-2-aminoethyl bromide (Fmoc-2-aminoethyl bromide) is a bifunctional reagent widely utilized in the fields of peptide synthesis, medicinal chemistry, and bioconjugation. Its structure incorporates a base-labile Fmoc protecting group for the amine functionality and a reactive bromide, making it a valuable building block for the introduction of an aminoethyl linker. This guide provides a comprehensive overview of the physical and chemical properties of Fmoc-2-aminoethyl bromide, detailed experimental protocols for its synthesis and application, and a discussion of its role in various research and development workflows.
Physical and Chemical Properties
Fmoc-2-aminoethyl bromide is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 340187-12-4 | [1][2][3][4] |
| Molecular Formula | C₁₇H₁₆BrNO₂ | [1] |
| Molecular Weight | 346.22 g/mol | [3] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 122-124 °C | [2] |
| Boiling Point (Predicted) | 491.9 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.416 g/cm³ | [2] |
| Purity | ≥95.0% to ≥98% (by HPLC or AT) | [1] |
| Storage Temperature | 2-8 °C | [1][3] |
| Solubility | Soluble in organic solvents such as DMF and DCM. |
Experimental Protocols
Synthesis of Fmoc-2-aminoethyl bromide
The synthesis of Fmoc-2-aminoethyl bromide is typically achieved through the reaction of 2-bromoethylamine hydrobromide with a 9-fluorenylmethoxycarbonyl (Fmoc) donating reagent, such as Fmoc-chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a base.
Materials:
-
2-Bromoethylamine hydrobromide
-
Fmoc-Cl or Fmoc-OSu
-
Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., DIPEA)
-
Dioxane or a similar organic solvent
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolution of Starting Material: Dissolve 2-bromoethylamine hydrobromide (1.0 equivalent) in a mixture of dioxane and aqueous sodium bicarbonate solution. The base is crucial to neutralize the hydrobromide salt and deprotonate the amine, making it nucleophilic.
-
Addition of Fmoc Reagent: To the stirred solution, add Fmoc-Cl or Fmoc-OSu (1.05 equivalents) portion-wise. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed. This usually takes 2-6 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude Fmoc-2-aminoethyl bromide can be further purified by recrystallization or column chromatography if necessary.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-2-aminoethyl bromide can be used to introduce a functionalizable linker at the N-terminus of a peptide or within the peptide sequence. The following is a general protocol for its incorporation during Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% Piperidine in N,N-dimethylformamide (DMF)
-
Fmoc-2-aminoethyl bromide
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF. This is typically done in two steps: a short treatment (e.g., 3 minutes) followed by a longer treatment (e.g., 10-15 minutes).
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling of Fmoc-2-aminoethyl bromide:
-
Dissolve Fmoc-2-aminoethyl bromide (3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add a base such as DIPEA (6-10 equivalents) to the solution.
-
Add the activated solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF.
-
Chain Elongation (Optional): The Fmoc group on the newly attached aminoethyl moiety can be removed with piperidine, and further amino acids can be coupled to extend the peptide chain.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage solution to cold diethyl ether.
-
Isolation and Purification: Isolate the peptide by centrifugation and purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications and Workflows
Fmoc-2-aminoethyl bromide serves as a versatile linker in various biochemical and pharmaceutical applications.
Peptide Cyclization
The bromoethyl group can be used for the cyclization of peptides, which can enhance their stability, receptor affinity, and bioavailability. After incorporation of Fmoc-2-aminoethyl bromide and deprotection of the Fmoc group, the terminal amine can be reacted with a C-terminal activated carboxyl group to form a cyclic peptide. Alternatively, the bromide can react with a nucleophilic side chain, such as the thiol group of cysteine, to form a thioether linkage.
Fluorescent Labeling of Peptides
Fmoc-2-aminoethyl bromide can act as a spacer to attach fluorescent dyes to peptides. After incorporation and Fmoc deprotection, the resulting primary amine can be reacted with an amine-reactive fluorescent dye (e.g., an NHS ester or isothiocyanate derivative). This is particularly useful for creating probes for fluorescence microscopy, FRET assays, and other bio-imaging applications.[5]
Drug Delivery Systems and Bioconjugation
The reactive bromide of Fmoc-2-aminoethyl bromide allows for its use in creating conjugates for drug delivery systems.[1] For instance, a peptide synthesized with this linker can be attached to other molecules, such as polymers or targeting ligands, to create sophisticated drug delivery vehicles. The bromide can undergo nucleophilic substitution with various nucleophiles, enabling the covalent attachment of the peptide to a wide range of substrates.
Conclusion
Fmoc-2-aminoethyl bromide is a highly versatile and valuable reagent for chemical biologists, medicinal chemists, and materials scientists. Its well-defined physical and chemical properties, coupled with its straightforward application in established synthetic methodologies like SPPS, make it an essential tool for the construction of modified peptides and bioconjugates. The ability to introduce a reactive handle in a controlled manner opens up numerous possibilities for creating complex molecular architectures with tailored functions for a wide range of applications, from basic research to the development of novel therapeutics and diagnostics.
References
(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an overview of the chemical properties of (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate, a compound of significant interest in synthetic organic chemistry and drug development.
Chemical Identity and Properties
This compound is a chemical compound widely utilized as a linker molecule, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is notable for its stability and specific cleavage conditions.[2] The presence of a bromoethyl group provides a reactive site for nucleophilic substitution, making it a versatile building block in constructing more complex molecules.[2]
Quantitative Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆BrNO₂ | [1][2][3] |
| Molecular Weight | 346.22 g/mol | [1][2] |
| CAS Number | 340187-12-4 | [1][2][3] |
Structural Composition
The molecule's structure can be deconstructed into three primary functional components, which dictate its chemical reactivity and applications. The logical relationship between these components is illustrated in the diagram below.
Caption: Logical diagram of the functional components of the molecule.
Experimental Protocols
Detailed experimental protocols for the synthesis or application of this compound are highly specific to the intended research and are not detailed in the publicly available literature snippets. The general synthesis involves the reaction of fluorenylmethanol to form the carbamate structure, followed by the introduction of the bromoethyl group.[2] Researchers should consult specialized chemical synthesis literature or supplier documentation for validated protocols relevant to their specific application, such as in peptide synthesis or the development of PROTACs.[1][2]
References
Safeguarding Synthesis: A Technical Guide to the Stability and Storage of N-Fmoc-2-bromoethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability and optimal storage conditions for N-Fmoc-2-bromoethylamine, a critical reagent in peptide synthesis and bioconjugation. Adherence to these guidelines is paramount for maintaining the chemical integrity and purity of this compound, ensuring reproducible and successful synthetic outcomes. While specific quantitative stability data for N-Fmoc-2-bromoethylamine is not extensively available in public literature, this document synthesizes information from chemical suppliers, safety data sheets, and the known chemistry of the Fmoc protecting group and related compounds to provide clear, actionable recommendations.
Core Stability Profile and Storage Recommendations
N-Fmoc-2-bromoethylamine is a white solid that, like many Fmoc-protected compounds, is susceptible to degradation by moisture, light, and elevated temperatures. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is notably sensitive to basic conditions, which can lead to its cleavage.
Key Factors Influencing Stability:
-
Temperature: Elevated temperatures can accelerate the degradation of N-Fmoc-2-bromoethylamine. To ensure long-term stability, storage at low temperatures is crucial.
-
Moisture: The compound is sensitive to moisture. It is advisable to store the powder in a tightly sealed container to prevent hydrolysis. Before use, it is critical to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Light: The Fmoc group is known to be sensitive to light, particularly when in solution. While the solid powder is more stable, prolonged exposure to light should be avoided. Storing the compound in an opaque container or in a dark location is recommended.
-
pH (Solutions): The Fmoc group is cleaved under basic conditions. Therefore, solutions of N-Fmoc-2-bromoethylamine should be prepared in neutral or slightly acidic buffers if storage in solution is necessary. However, long-term storage in solution is generally not recommended.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 0-8 °C for short-term storage.[1] <-15°C for long-term storage. | Minimizes thermal degradation. |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | Protects against moisture and oxidation. |
| Light Exposure | Store in the dark or in an opaque container. | The Fmoc group can be light-sensitive. |
| Moisture | Keep in a tightly sealed container in a dry environment. | Prevents hydrolysis of the carbamate and potential reactions with the bromoethyl group. |
| Solutions | Prepare fresh and use immediately. Avoid long-term storage. | The compound is more susceptible to degradation in solution, particularly from hydrolysis and reactions with solvent impurities. |
Potential Degradation Pathways
The primary degradation pathway for N-Fmoc-2-bromoethylamine under inappropriate storage or handling is the cleavage of the Fmoc group. This typically occurs via a β-elimination mechanism initiated by a base. The presence of nucleophiles can also lead to the substitution of the bromine atom.
Caption: Potential degradation pathways for N-Fmoc-2-bromoethylamine.
Experimental Protocols
While specific stability testing protocols for N-Fmoc-2-bromoethylamine are not published, a general workflow for assessing the stability of a chemical compound can be adapted.
General Stability Assessment Workflow:
-
Sample Preparation: Aliquot the N-Fmoc-2-bromoethylamine into several vials to avoid repeated opening and closing of the main stock.
-
Stress Conditions: Expose the aliquots to various stress conditions, such as elevated temperature (e.g., 40°C, 60°C), high humidity (e.g., 75% RH), and intense light (photostability testing). A control sample should be stored under the recommended long-term storage conditions (-20°C, dark, dry).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6 months).
-
Analysis: Analyze the purity of the samples at each time point using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the main peak area would indicate degradation.
-
Data Evaluation: Compare the purity of the stressed samples to the control sample to determine the rate of degradation under each condition.
Caption: General experimental workflow for stability assessment.
Handling and Safety Precautions
As with any chemical reagent, proper handling procedures should be followed to ensure safety and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling N-Fmoc-2-bromoethylamine.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
By adhering to these storage and handling guidelines, researchers can ensure the long-term stability and purity of N-Fmoc-2-bromoethylamine, leading to more reliable and reproducible results in their synthetic endeavors.
References
In-Depth Technical Guide: (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate
CAS Number: 340187-12-4
This technical guide provides a comprehensive overview of (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate, a bifunctional molecule widely utilized in chemical biology and drug discovery. Primarily recognized for its role as a linker in Proteolysis Targeting Chimeras (PROTACs), this compound offers a versatile scaffold for the synthesis of molecules designed to induce targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, and key applications.
Physicochemical Properties
This compound, also known as Fmoc-2-bromoethylamine, is a white to off-white solid at room temperature. Its core structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a 2-bromoethylamine moiety. This unique combination of a base-labile protecting group and a reactive alkyl halide makes it a valuable building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 340187-12-4 | [1][2][3] |
| Molecular Formula | C₁₇H₁₆BrNO₂ | [1][4] |
| Molecular Weight | 346.22 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 122-124 °C | |
| Purity | ≥96% | [2] |
Synthesis
The synthesis of this compound is typically achieved through the reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with 2-bromoethylamine or its hydrobromide salt.[4] This reaction is a standard procedure for the introduction of the Fmoc protecting group onto a primary amine.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromoethylamine hydrobromide
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dichloromethane (CH₂Cl₂) or a similar aprotic solvent
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: 2-Bromoethylamine hydrobromide is dissolved in an aqueous solution of sodium bicarbonate.
-
Addition of Fmoc-Cl: A solution of 9-fluorenylmethyl chloroformate in a suitable organic solvent (e.g., dichloromethane) is added dropwise to the aqueous solution of 2-bromoethylamine at a controlled temperature, typically 0 °C, with vigorous stirring.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to obtain the final this compound as a white to off-white solid.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Applications
The chemical utility of this compound is derived from its two key functional groups: the Fmoc-protected amine and the bromoethyl group.
Deprotection of the Fmoc Group
The Fmoc group is a base-labile protecting group, which can be readily removed under mild basic conditions, typically using a solution of piperidine in an organic solvent like dimethylformamide (DMF). This deprotection exposes the primary amine, which can then be used for subsequent coupling reactions.
Experimental Protocol: Fmoc Deprotection
Materials:
-
This compound
-
20% Piperidine in Dimethylformamide (DMF)
-
Dimethylformamide (DMF) for washing
Procedure:
-
The Fmoc-protected compound is treated with a 20% solution of piperidine in DMF.
-
The reaction mixture is gently agitated at room temperature for a specified period, often ranging from a few minutes to an hour.
-
The deprotection solution is removed, and the product is washed thoroughly with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.
-
The resulting product with the free amine is then ready for the next synthetic step.
Caption: Fmoc deprotection workflow.
Nucleophilic Substitution
The bromine atom on the ethyl chain is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the conjugation of the molecule to various nucleophiles, such as amines, thiols, and alcohols, to form more complex structures.
Application in PROTAC Synthesis
The primary application of this compound is in the synthesis of PROTACs.[1][5][6] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound serves as a versatile building block for the linker component.
The synthesis of a PROTAC using this linker typically involves two key steps:
-
Deprotection: The Fmoc group is removed to expose the primary amine.
-
Conjugation: The exposed amine is then coupled to one of the ligands (either for the target protein or the E3 ligase), and the bromoethyl end is reacted with the other ligand, often through a nucleophilic substitution reaction.
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Characterization Data
Comprehensive analytical data is crucial for confirming the identity and purity of this compound.
| Analytical Technique | Expected Data |
| ¹H NMR | Characteristic peaks for the fluorenyl protons, the methylene protons adjacent to the carbamate and bromine, and the NH proton of the carbamate. |
| ¹³C NMR | Resonances corresponding to the carbons of the fluorene ring system, the carbamate carbonyl, and the two aliphatic carbons. |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to N-H stretching, C=O stretching of the carbamate, and C-Br stretching. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key synthetic intermediate with significant applications in drug discovery, particularly in the rapidly evolving field of targeted protein degradation. Its bifunctional nature, combining a readily cleavable protecting group with a reactive handle for conjugation, provides chemists with a powerful tool for the construction of complex bioactive molecules. The experimental protocols and data presented in this guide are intended to support researchers in the effective utilization of this versatile compound.
References
An In-depth Technical Guide to Fmoc Protecting Group Chemistry in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research, therapeutic, and diagnostic applications.[1][2] Its widespread adoption is attributed to the mild reaction conditions required for its removal, which enhances the stability of sensitive peptide sequences and simplifies the overall synthetic process.[2][3] This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols, quantitative data for process optimization, and a discussion of potential side reactions and mitigation strategies.
The Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis
Fmoc-SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][4] The use of the Fmoc group for temporary protection of the α-amino group of the incoming amino acid, in conjunction with acid-labile protecting groups for the amino acid side chains, forms an orthogonal protection strategy.[3][5] This orthogonality is the key to the success of the Fmoc/tBu (tert-butyl) strategy, as it allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protecting groups.[5]
The fundamental steps in each cycle of Fmoc-SPPS are:
-
Fmoc Deprotection: The removal of the Fmoc group from the N-terminus of the resin-bound peptide, typically using a solution of a secondary amine like piperidine in a polar aprotic solvent.[1][3]
-
Washing: Thorough washing of the resin to remove the deprotection reagent and byproducts.[4]
-
Amino Acid Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the free N-terminal amine of the peptide-resin to form a new peptide bond.[6][7]
-
Washing: Removal of excess reagents and byproducts to ensure a clean reaction for the next cycle.[4]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail.[4][8]
The Chemistry of the Fmoc Protecting Group
The Fmoc group is a base-labile protecting group, a property that underpins its utility in SPPS.[1] Its removal is achieved through a β-elimination reaction mechanism.
Mechanism of Fmoc Deprotection
The deprotection process is initiated by a base, most commonly piperidine, which abstracts the acidic proton on the fluorenyl ring system.[1] This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine as a carbamic acid, which subsequently decarboxylates to yield the free N-terminal amine of the peptide.[1] The reactive DBF is then scavenged by the excess piperidine to form a stable adduct, which is washed away.[1][2]
Caption: Mechanism of Fmoc deprotection by piperidine.
Quantitative Data in Fmoc-SPPS
The efficiency and success of peptide synthesis are highly dependent on the precise control of reaction parameters. The following tables summarize key quantitative data for optimizing Fmoc-SPPS protocols.
Table 1: Fmoc Deprotection Conditions
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Piperidine Concentration | 20% (v/v) in DMF | >95% | The most common and effective concentration for rapid deprotection.[9] |
| 10% (v/v) in DMF | High, but may require longer reaction times. | Can be used to potentially minimize base-related side reactions.[9] | |
| 5% (v/v) in DMF with DBU (1-2%) | High | DBU can accelerate the reaction but may increase the risk of side reactions.[9] | |
| Reaction Time | 15-30 minutes | >95% | Typically sufficient for complete deprotection at room temperature.[6] |
| 1-2 hours | >98% | Extended time can ensure completeness, especially for sterically hindered amino acids.[9] | |
| Temperature | Room Temperature (~25°C) | >95% | Standard condition for Fmoc deprotection.[9] |
Table 2: Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization.[10]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low[10] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low[10] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low[10] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low[10] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | >90 | Moderate |
| DIC/OxymaPure® | Carbodiimide/Additive | 30-90 minutes | >98 | >95 | Low |
Data compiled from various scientific sources for the coupling of standard Fmoc-amino acids.[10]
Table 3: Common Cleavage Cocktails for Fmoc-SPPS
The final cleavage step removes the peptide from the resin and the side-chain protecting groups. The composition of the cleavage cocktail is critical and depends on the amino acid composition of the peptide.[8][11]
| Cleavage Cocktail | Composition (v/v/v) | Application |
| TFA/TIS/H₂O | 95:2.5:2.5 | General purpose, for peptides without sensitive residues.[8] |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | For complex peptides containing sensitive residues like Cys, Met, Trp, and Tyr. |
| TFA/EDT/TIS/H₂O | 94:2.5:1:2.5 | Peptides containing Cys, Met, or Trp to minimize side reactions.[11] |
| TFA/H₂O | 95:5 | For peptides containing only Arg(Pbf) and no other sensitive residues.[11] |
Experimental Protocols
Adherence to optimized protocols is critical for the synthesis of high-purity peptides.[1]
Protocol for Resin Preparation and Swelling
-
Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).[6]
-
Swelling: Place the desired amount of resin in a reaction vessel. Add a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (approximately 10 mL per gram of resin).[12] Gently agitate the resin for at least 1-2 hours at room temperature to ensure uniform swelling.[12] Drain the solvent from the reaction vessel.[12]
Protocol for Fmoc Deprotection
-
Add a solution of 20% (v/v) piperidine in DMF to the swollen peptide-resin.[1]
-
Agitate the mixture for an initial 3 minutes.[12]
-
Drain the solution.[12]
-
Add a fresh portion of the 20% piperidine in DMF solution.[13]
-
Agitate the mixture for an additional 15-30 minutes.[6]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the DBF-piperidine adduct.[12]
Protocol for Amino Acid Coupling (using HATU)
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and HATU (2.9-4.5 equivalents) in DMF.[12]
-
Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well.[12]
-
Immediately add the activated amino acid solution to the deprotected resin.[12]
-
Agitate the reaction mixture for 1-4 hours at room temperature.[12] The progress of the coupling reaction can be monitored using a colorimetric test such as the Kaiser (ninhydrin) test.[14]
-
After complete coupling, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3-5 times) to remove any excess reagents and byproducts.[12]
Protocol for Final Cleavage and Peptide Precipitation
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol.[12] Dry the resin under vacuum for at least 2 hours.[12]
-
Prepare a cleavage cocktail appropriate for the resin and the amino acid side-chain protecting groups used (see Table 3).[12]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[8]
-
Stir the mixture at room temperature for 2-3 hours.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[12]
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).[12]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.[12]
-
Dry the crude peptide pellet under vacuum.[12] The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of the Fmoc-SPPS Workflow
The cyclical nature of Fmoc-SPPS can be effectively visualized to illustrate the logical flow of the synthesis process.
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Common Side Reactions and Mitigation Strategies
While Fmoc-SPPS is a robust methodology, several side reactions can occur, potentially impacting the yield and purity of the final peptide.
-
Aspartimide Formation: This is one of the most significant side reactions, occurring at aspartic acid residues, particularly when followed by glycine, serine, or asparagine.[1][14] It can be minimized by using optimized coupling reagents and additives like HOBt in the deprotection solution.[15]
-
Racemization: The loss of stereochemical integrity at the α-carbon can occur during amino acid activation, especially for histidine and cysteine.[1][12] This can be mitigated by using specific coupling reagents (e.g., DEPBT for histidine) and avoiding prolonged pre-activation times.[12][16]
-
Diketopiperazine Formation: This side reaction is prevalent at the dipeptide stage, especially when proline is one of the first two residues, leading to cleavage of the dipeptide from the resin.[15] Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this.[15]
-
Incomplete Deprotection or Coupling: Aggregation of the growing peptide chain can hinder the accessibility of reagents, leading to incomplete reactions.[15] This can be addressed by using chaotropic salts, switching to more effective solvents like NMP, or employing microwave-assisted synthesis.[15]
Conclusion
The Fmoc protecting group is a central component of modern solid-phase peptide synthesis, enabling the efficient and reliable production of a vast array of peptides.[1] A thorough understanding of the underlying chemistry, adherence to optimized protocols, and an informed selection of reagents are paramount to achieving high yields and purities. This guide provides the fundamental knowledge and practical details to empower researchers and drug development professionals to harness the full potential of Fmoc-based SPPS for their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. chempep.com [chempep.com]
- 4. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
A Comprehensive Technical Guide to Fmoc Group Cleavage Under Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1] A thorough understanding of the mechanism, kinetics, and potential side reactions associated with Fmoc cleavage is paramount for the successful synthesis of high-purity peptides. This guide provides an in-depth examination of Fmoc deprotection under basic conditions, complete with quantitative data, detailed experimental protocols, and visual aids to elucidate key processes.
The Core Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[1] This two-step process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base, typically a secondary amine like piperidine.[1][2] This deprotonation is facilitated by the electron-withdrawing nature of the fluorenyl system.[1] The subsequent elimination step results in the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of the free N-terminal amine of the peptide.[2][3] The DBF intermediate is then scavenged by the excess amine in the deprotection solution to form a stable adduct, thereby driving the reaction to completion.[2][3]
Standard Deprotection Protocol and Reagents
The most common reagent for Fmoc removal is a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[1][4] The reaction is typically performed in two steps to ensure complete deprotection: a short initial treatment followed by a longer second treatment.[1][5]
Data Presentation: Common Deprotection Reagents
| Deprotection Reagent | Concentration | Typical Deprotection Time | Advantages | Disadvantages |
| Piperidine | 20% in DMF | 2 x 10 min | Highly effective and well-established. | Can promote aspartimide and diketopiperazine formation. Regulated in some regions.[6] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | 2 x 10 min | Similar efficiency to piperidine.[7] Not a controlled substance. | Similar propensity for side reactions as piperidine.[6] |
| Piperazine | 20% in DMF | 2 x 10 min | Can reduce aspartimide formation compared to piperidine.[8] Solid reagent, which can be advantageous for transport.[2] | May be less efficient for some sequences at shorter deprotection times.[2][9] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)/Piperidine | 2% DBU, 2-5% Piperidine in DMF/NMP | 2 x 5-10 min | Faster deprotection, effective for sterically hindered sequences. Can suppress diketopiperazine formation.[6] | DBU is a strong, non-nucleophilic base that can increase the risk of racemization and aspartimide formation if not used carefully.[6][10] |
| 3-(Diethylamino)propylamine (DEAPA) | 10% in NMP | 2 x 15 min | Shown to minimize the formation of diastereoisomers and aspartimide-containing derivatives.[10][11] |
Experimental Protocol: Standard Fmoc Deprotection
-
Resin Swelling : Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[1]
-
Initial Deprotection : Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3-5 minutes.[1][5]
-
Filtrate Collection (Optional) : Drain the deprotection solution. This solution can be collected for UV-Vis monitoring of Fmoc cleavage.[12]
-
Second Deprotection : Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-20 minutes.[4][13]
-
Washing : Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]
Monitoring Fmoc Deprotection
Quantitative monitoring of Fmoc deprotection is crucial for optimizing reaction times and ensuring complete removal, especially for difficult sequences. The most common method is UV-Vis spectrophotometry, which measures the absorbance of the DBF-piperidine adduct at approximately 301 nm.[12]
Experimental Protocol: UV-Vis Monitoring of Fmoc Removal
-
Collect Filtrates : Combine the filtrates from both deprotection steps in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[12]
-
Dilution : Dilute the collected filtrate to the mark with DMF. A further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.[12]
-
Measurement : Use a quartz cuvette with a 1 cm path length. Blank the spectrophotometer with the deprotection solution (e.g., 20% piperidine in DMF). Measure the absorbance of the diluted filtrate at ~301 nm.[12]
-
Calculation : The amount of Fmoc group removed can be calculated using the Beer-Lambert law (Absorbance = εcl), where ε (extinction coefficient) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[2][7]
Kinetics of Deprotection
The rate of Fmoc deprotection is influenced by the specific amino acid residue and the deprotection reagent used. For instance, arginine deprotection generally requires longer reaction times to be efficient compared to leucine.[2][9]
Data Presentation: Deprotection Kinetics
| Amino Acid | Deprotection Reagent | 3 min (%) | 7 min (%) | 10 min (%) |
| Fmoc-L-Leucine-OH | 4-Methylpiperidine | ~80 | >95 | >95 |
| Piperidine | ~80 | >95 | >95 | |
| Piperazine | ~80 | >95 | >95 | |
| Fmoc-L-Arginine(Pbf)-OH | 4-Methylpiperidine | ~40 | ~70 | >90 |
| Piperidine | ~40 | ~70 | >90 | |
| Piperazine | <40 | ~60 | >90 |
Data adapted from a study comparing deprotection reagents.[2][9]
Common Side Reactions and Mitigation Strategies
While generally efficient, Fmoc deprotection under basic conditions can lead to several side reactions that compromise the purity and yield of the final peptide.
-
Aspartimide Formation : This is a significant issue, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser.[10] The amide backbone nitrogen attacks the side-chain carbonyl of the aspartic acid, forming a succinimide ring. This can subsequently open to yield a mixture of α- and β-aspartyl peptides.[10][14]
-
Diketopiperazine (DKP) Formation : This side reaction is common at the dipeptide stage, especially when proline is one of the first two amino acids.[10][16] The N-terminal amine of the second residue attacks the ester linkage to the resin, leading to cleavage of the dipeptide from the support as a cyclic diketopiperazine.
-
Racemization : The α-proton of an activated amino acid can be abstracted under basic conditions, leading to racemization. C-terminal cysteine is particularly susceptible to base-mediated racemization during Fmoc deprotection.[8][10]
-
Mitigation : Using piperazine with 0.1M HOBt has been shown to significantly reduce racemization of C-terminal cysteine compared to piperidine.[8]
-
Conclusion
A comprehensive understanding of the chemical principles underlying Fmoc group cleavage is essential for the successful synthesis of peptides. By carefully selecting deprotection reagents, monitoring reaction progress, and being aware of potential side reactions and their mitigation strategies, researchers can optimize their protocols to achieve high yields of pure target peptides. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals engaged in peptide research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. pubs.acs.org [pubs.acs.org]
(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate: A Technical Guide for its Application as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein and an E3 ubiquitin ligase. This technical guide provides an in-depth overview of (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate, a commercially available linker for PROTAC synthesis. While specific examples of PROTACs utilizing this exact linker are not yet prominent in peer-reviewed literature, this document will detail its chemical properties, a proposed synthetic strategy for its incorporation into PROTACs, hypothetical performance data, and relevant experimental protocols based on established methodologies for similar linker classes.
Introduction to this compound as a PROTAC Linker
This compound is a heterobifunctional linker designed for the modular synthesis of PROTACs. Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a bromoethyl group. This configuration allows for a sequential and controlled conjugation of a warhead (targeting the protein of interest, POI) and an E3 ligase ligand.
Chemical Properties:
| Property | Value |
| Molecular Formula | C17H16BrNO2 |
| Molecular Weight | 346.22 g/mol |
| CAS Number | 340187-12-4 |
| Appearance | White to off-white solid |
| Key Functional Groups | Fmoc-protected amine, Bromoethyl |
The Fmoc group provides a stable protecting group for the amine functionality, which can be readily removed under basic conditions (e.g., with piperidine) to allow for coupling to a carboxylic acid on a warhead or E3 ligase ligand. The bromoethyl group serves as a reactive handle for nucleophilic substitution, typically with an amine or hydroxyl group on the other binding moiety.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound can be envisioned through a stepwise approach. The following diagram illustrates a general workflow.
A generalized workflow for the synthesis of a PROTAC.
Hypothetical Performance Data
While specific data for PROTACs using this linker is not available, we can present hypothetical data for a PROTAC targeting a kinase, based on typical performance metrics.
Table 1: Hypothetical Degradation Performance of a Kinase-Targeting PROTAC
| PROTAC Construct | Target Kinase | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) |
| Hypo-PROTAC-1 | Kinase X | Pomalidomide | This compound | 50 | >90 |
| Hypo-PROTAC-2 | Kinase X | VH032 | This compound | 75 | >85 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and evaluation of a PROTAC, adaptable for use with the this compound linker.
General Synthetic Protocol for PROTAC Assembly
This protocol outlines the solution-phase synthesis of a PROTAC, starting with the coupling of a warhead to the linker, followed by deprotection and coupling to an E3 ligase ligand.
Step 1: Coupling of Warhead to the Linker
-
Dissolve the amine-containing warhead (1.0 eq) and this compound (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Warhead-Linker intermediate.
Step 2: Fmoc Deprotection
-
Dissolve the Warhead-Linker intermediate in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove piperidine and DMF.
-
Co-evaporate with toluene to remove residual piperidine. The resulting amine is often used in the next step without further purification.
Step 3: Coupling of E3 Ligase Ligand
-
In a separate flask, dissolve the carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative) (1.1 eq) in anhydrous DMF.
-
Add a coupling agent such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU) (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to activate the carboxylic acid.
-
Add the deprotected Warhead-Linker intermediate from Step 2 to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC molecule by preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to equal concentrations.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.
Signaling Pathway Visualization
PROTACs can be designed to target key proteins in various signaling pathways implicated in disease. The following diagram illustrates a hypothetical scenario where a PROTAC degrades a kinase involved in a cancer-related signaling cascade.
PROTAC-mediated degradation of a target kinase.
Conclusion
This compound presents a viable and versatile linker for the synthesis of novel PROTACs. Its orthogonal protecting group strategy allows for controlled and modular assembly of these complex molecules. While further research is needed to fully characterize its performance in specific PROTAC constructs, the principles and protocols outlined in this guide provide a solid foundation for researchers to explore its potential in the exciting field of targeted protein degradation. The continued development and optimization of linkers like this will be crucial in advancing the next generation of PROTAC-based therapeutics.
Methodological & Application
Application Notes and Protocols for Cysteine Modification using (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of cysteine residues in peptides and proteins is a cornerstone of modern chemical biology and drug development. The unique nucleophilicity of the cysteine thiol group allows for selective conjugation of various molecular entities, including fluorophores, crosslinkers, and therapeutic payloads. (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate, hereafter referred to as Fmoc-(2-bromoethyl)carbamate, is a valuable reagent for introducing a protected primary amine functionality onto cysteine residues. This two-step modification strategy involves the initial S-alkylation of the cysteine thiol by the bromoethyl moiety, followed by the subsequent deprotection of the fluorenylmethoxycarbonyl (Fmoc) group to reveal a reactive primary amine. This amine can then be used for further downstream labeling or conjugation reactions.
The Fmoc protecting group offers the advantage of being stable under a wide range of conditions but can be readily cleaved under mild basic conditions, providing an orthogonal handle for sequential modifications. This application note provides detailed protocols for the use of Fmoc-(2-bromoethyl)carbamate for cysteine modification, including reaction conditions, purification, and characterization by mass spectrometry.
Reaction Mechanism
The modification of a cysteine residue with Fmoc-(2-bromoethyl)carbamate proceeds via a nucleophilic substitution reaction. The deprotonated thiol group of the cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. This results in the formation of a stable thioether bond and the displacement of the bromide ion.
Caption: Reaction of a cysteine thiol with Fmoc-(2-bromoethyl)carbamate.
Experimental Protocols
Protocol 1: S-Alkylation of Cysteine in a Peptide
This protocol describes the modification of a cysteine-containing peptide with Fmoc-(2-bromoethyl)carbamate in solution.
Materials:
-
Cysteine-containing peptide
-
This compound (Fmoc-(2-bromoethyl)carbamate)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in 50 mM ammonium bicarbonate buffer (pH 8.0) to a final concentration of 1-5 mg/mL.
-
Reduction of Disulfide Bonds (if necessary): If the peptide contains disulfide bonds, add a 5-10 fold molar excess of TCEP and incubate at room temperature for 1 hour to ensure the target cysteine is in its reduced, free thiol form.
-
Reagent Preparation: Prepare a 100 mM stock solution of Fmoc-(2-bromoethyl)carbamate in DMF.
-
Alkylation Reaction: Add a 10-50 fold molar excess of the Fmoc-(2-bromoethyl)carbamate stock solution to the peptide solution. The optimal excess should be determined empirically for each peptide. A small amount of ACN (5-10% of the total volume) can be added to improve the solubility of the reagent.
-
Incubation: Incubate the reaction mixture at 37°C for 4-16 hours with gentle agitation. The reaction progress can be monitored by RP-HPLC and mass spectrometry.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of a thiol-containing reagent, such as dithiothreitol (DTT) or β-mercaptoethanol, to react with any excess alkylating agent.
-
Purification: Purify the modified peptide by RP-HPLC using a suitable gradient of water and ACN, both containing 0.1% trifluoroacetic acid (TFA).
-
Characterization: Confirm the identity and purity of the Fmoc-S-aminoethylated peptide by mass spectrometry. The expected mass increase is 267.12 Da (C17H17NO2).
Protocol 2: Fmoc Deprotection of S-Aminoethylated Cysteine
This protocol describes the removal of the Fmoc group to expose the primary amine.
Materials:
-
Fmoc-S-aminoethylated peptide
-
20% Piperidine in DMF
-
DMF
-
Diethyl ether (cold)
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Dissolution: Dissolve the purified and lyophilized Fmoc-S-aminoethylated peptide in a minimal amount of DMF.
-
Deprotection: Add a 10-fold volume of 20% piperidine in DMF to the peptide solution.
-
Incubation: Incubate the reaction at room temperature for 30 minutes.
-
Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the supernatant and wash the pellet with cold diethyl ether twice.
-
Purification: Purify the deprotected S-aminoethylated peptide by RP-HPLC.
-
Characterization: Confirm the successful deprotection by mass spectrometry. The expected mass decrease is 222.08 Da (C15H10O2).
Data Presentation
| Parameter | Value |
| Mass of Fmoc-(2-bromoethyl)carbamate | 346.22 g/mol |
| Mass Increase upon S-Alkylation | + 267.12 Da |
| Mass Decrease upon Fmoc Deprotection | - 222.08 Da |
| Net Mass Increase after Modification and Deprotection | + 45.04 Da |
| Recommended Reaction pH for S-Alkylation | 7.5 - 8.5 |
| Recommended Fmoc Deprotection Reagent | 20% Piperidine in DMF |
Visualization of Experimental Workflow
Caption: Workflow for cysteine modification and subsequent deprotection.
Mass Spectrometry Analysis
Mass spectrometry is a critical tool for verifying the successful modification of the cysteine residue at each step.
-
S-Alkylation: Following the reaction with Fmoc-(2-bromoethyl)carbamate, the mass of the peptide is expected to increase by 267.12 Da.
-
Fmoc Deprotection: After treatment with piperidine, the mass of the modified peptide should decrease by 222.08 Da.
-
Fragmentation: In tandem mass spectrometry (MS/MS), the S-aminoethylated cysteine residue will result in a modified amino acid with a mass of 147.07 Da (unmodified cysteine is 103.01 Da). The fragmentation pattern of the peptide will show corresponding mass shifts for fragment ions containing the modified cysteine.
Caption: Expected mass shifts during the two-step modification process.
Conclusion
The use of this compound provides a robust and versatile method for introducing a protected primary amine at cysteine residues. This two-step process allows for the strategic installation of a functional handle that can be orthogonally deprotected for subsequent bioconjugation reactions. The detailed protocols and characterization guidelines presented in this application note will aid researchers, scientists, and drug development professionals in the successful implementation of this valuable cysteine modification strategy.
Application Notes and Protocols: Fmoc-(2-bromoethyl)carbamate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Fmoc-(2-bromoethyl)carbamate in solid-phase peptide synthesis (SPPS). This reagent serves as a valuable tool for the introduction of an N-terminal 2-bromoethyl group, which can act as a versatile handle for subsequent on-resin modifications, most notably for peptide cyclization to enhance biological activity and stability.
Introduction
Fmoc-(2-bromoethyl)carbamate is a specialized reagent designed for the straightforward modification of the N-terminus of a peptide chain during standard Fmoc-based SPPS. The introduction of a bromoethyl moiety provides a reactive electrophilic site that can be targeted by a nucleophilic group within the peptide sequence, such as a cysteine thiol or a lysine amine, to form a stable cyclic peptide. This strategy of "stapling" or cyclizing peptides is a well-established method to constrain the peptide's conformation, often leading to increased receptor binding affinity, enhanced stability against enzymatic degradation, and improved pharmacokinetic properties.
Principle of Application
The primary application of Fmoc-(2-bromoethyl)carbamate is the N-terminal functionalization of a resin-bound peptide. Following the final coupling of the last amino acid and subsequent Fmoc deprotection, the free N-terminal amine is reacted with Fmoc-(2-bromoethyl)carbamate. This step is typically performed on the solid support to ensure high efficiency and simplify purification. The newly introduced bromoethyl group can then undergo an intramolecular nucleophilic substitution reaction with a side chain of an amino acid within the peptide sequence to yield a cyclized peptide.
Key Applications
-
Peptide Cyclization: Formation of head-to-side-chain or head-to-tail cyclic peptides to improve conformational rigidity and biological activity.
-
Introduction of a Reactive Handle: The bromoethyl group can serve as a point of attachment for other functionalities, such as reporter molecules or polyethylene glycol (PEG) chains, although this is a less common application.
-
Synthesis of Peptidomimetics: Creation of non-natural peptide structures with enhanced therapeutic potential.
Experimental Protocols
The following protocols outline the general procedures for the N-terminal modification of a peptide with Fmoc-(2-bromoethyl)carbamate and subsequent on-resin cyclization. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and resin used.
Protocol 1: N-Terminal Modification with Fmoc-(2-bromoethyl)carbamate
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-(2-bromoethyl)carbamate
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Following standard Fmoc-SPPS, ensure the final N-terminal Fmoc group is removed by treating the resin with 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-(2-bromoethyl)carbamate (3 equivalents relative to the resin loading) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Add the activated solution to the swollen, deprotected peptide-resin.
-
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the completion of the reaction using a qualitative test for primary amines (e.g., Kaiser test). A negative result (yellow beads) indicates complete acylation.
-
Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x). The resin now carries the N-terminally bromoethyl-functionalized peptide.
Protocol 2: On-Resin Intramolecular Cyclization
This protocol assumes the peptide sequence contains a nucleophilic residue (e.g., Cysteine) for cyclization.
Materials:
-
N-(2-bromoethyl)-functionalized peptide-resin (from Protocol 1)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Swelling: Swell the modified peptide-resin in DMF or NMP for at least 30 minutes.
-
Cyclization Reaction:
-
Add a solution of DIPEA (5-10 equivalents) in DMF or NMP to the resin. The base facilitates the deprotonation of the nucleophilic side chain (e.g., the thiol group of cysteine).
-
Agitate the mixture at room temperature. Reaction times can vary significantly (from a few hours to overnight) depending on the peptide sequence and the ring size being formed.
-
-
Monitoring: The progress of the cyclization can be monitored by cleaving a small amount of resin, followed by LC-MS analysis to observe the formation of the cyclic product and the disappearance of the linear precursor.
-
Washing: After the reaction is complete, wash the resin extensively with DMF (5x) and DCM (3x).
Protocol 3: Cleavage and Deprotection
Materials:
-
Cyclized peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Drying: Dry the washed resin under vacuum for at least 1 hour.
-
Cleavage: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The efficiency of the N-terminal modification and subsequent cyclization can be evaluated by LC-MS analysis of the crude product after cleavage. The following table provides a template for summarizing expected outcomes.
| Step | Analyte | Expected Mass (Da) | Observed Mass (Da) | Purity (%) | Notes |
| N-Terminal Modification | Linear Peptide + Bromoethyl | [Calculated Mass] | [LC-MS Result] | >90% | Confirmation of successful N-alkylation. |
| Cyclization | Cyclic Peptide | [Calculated Mass - HBr] | [LC-MS Result] | Variable | Purity depends on cyclization efficiency. |
| Final Product | Purified Cyclic Peptide | [Calculated Mass - HBr] | [LC-MS Result] | >95% | After RP-HPLC purification. |
Note: The expected mass will be specific to the peptide sequence being synthesized. Purity is an estimation and will vary.
Visualization of Workflows
Workflow for N-Terminal Modification
Caption: Workflow for the N-terminal modification of a peptide using Fmoc-(2-bromoethyl)carbamate.
Workflow for On-Resin Cyclization
Application Notes and Protocols for Labeling Peptides with 2-Bromoethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of peptides is a powerful tool in chemical biology and drug development. The introduction of specific labels or functional groups allows for the study of peptide structure, function, and localization. One common strategy for peptide modification is the alkylation of cysteine residues due to the high nucleophilicity of the thiol side chain. This application note provides a detailed protocol for the on-resin labeling of cysteine-containing peptides with 2-bromoethylamine to yield peptides containing an S-(2-aminoethyl)cysteine residue, also known as thialysine.[1][2] This modification introduces a primary amine functionality at the cysteine side chain, which can be used for subsequent conjugation or to mimic a lysine residue.
The protocol described herein utilizes a solid-phase approach where the peptide is assembled on a resin using standard Fmoc-based solid-phase peptide synthesis (SPPS). The on-resin alkylation strategy offers significant advantages, including the ease of purification by simply washing the resin to remove excess reagents.[3] The final labeled peptide is then cleaved from the resin, deprotected, and purified by high-performance liquid chromatography (HPLC).
Materials and Methods
Materials
-
Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)
-
Rink Amide resin or other suitable solid support
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
2-Bromoethylamine hydrobromide
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Diethyl ether (cold)
Instrumentation
-
Automated or manual peptide synthesizer
-
Reaction vessel for manual synthesis
-
Shaker or vortexer
-
Filtration apparatus
-
High-performance liquid chromatography (HPLC) system (preparative and analytical)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Lyophilizer
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Cysteine-Containing Peptide
This protocol outlines the synthesis of a model cysteine-containing peptide on a Rink Amide resin using Fmoc chemistry.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes to remove the Fmoc protecting group from the resin's linker.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using Fmoc-Cys(Trt)-OH for the introduction of the cysteine residue. Keep the N-terminal Fmoc group on the final peptide.
Protocol 2: On-Resin S-Alkylation of Cysteine Residue
This protocol describes the on-resin alkylation of the cysteine thiol group with 2-bromoethylamine hydrobromide. The trityl (Trt) protecting group on the cysteine side chain is first removed selectively.
-
Selective Deprotection of Cys(Trt):
-
Wash the peptide-resin with DCM.
-
Treat the resin with a solution of TFA/TIS/DCM (1:5:94, v/v/v) for 30 minutes at room temperature. Repeat this step 2-3 times until the yellow color of the trityl cation is no longer observed in the filtrate.
-
Wash the resin thoroughly with DCM (5 times) and DMF (5 times).
-
-
S-Alkylation Reaction:
-
Swell the resin in DMF.
-
Prepare a solution of 2-bromoethylamine hydrobromide (10 equivalents) and DIPEA (20 equivalents) in DMF.
-
Add the alkylation mixture to the resin and shake for 12-24 hours at room temperature.
-
Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.
-
-
Washing: Wash the resin extensively with DMF (5 times) and DCM (5 times) to remove all excess reagents and byproducts.
Protocol 3: Cleavage, Deprotection, and Purification
This protocol details the final cleavage of the labeled peptide from the resin and the removal of all protecting groups.
-
Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF and DCM.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Shake the mixture at room temperature for 2-3 hours.[4]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Concentrate the TFA filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold diethyl ether two more times.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile.
-
Purify the peptide by preparative reversed-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[5][6]
-
Collect fractions and analyze by analytical HPLC and mass spectrometry to confirm the identity and purity of the S-aminoethylated peptide.
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Quantitative Data Summary
The following table provides representative quantitative parameters for the on-resin S-alkylation of a model cysteine-containing peptide. Note that these values may require optimization depending on the specific peptide sequence and resin.
| Parameter | Value | Notes |
| Peptide Synthesis Scale | 0.1 mmol | Based on the loading capacity of the resin. |
| Amino Acid Equivalents | 3 eq | Equivalents relative to the resin loading for each coupling step. |
| Coupling Reagent (DIC) | 3 eq | Equivalents relative to the resin loading. |
| Activator (OxymaPure®) | 3 eq | Equivalents relative to the resin loading. |
| Cys(Trt) Deprotection | 1% TFA, 5% TIS in DCM | Repeated treatments for 30 min each until completion. |
| 2-Bromoethylamine HBr | 10 eq | A significant excess is used to drive the on-resin alkylation to completion. |
| DIPEA | 20 eq | A non-nucleophilic base to neutralize the hydrobromide salt and facilitate the reaction. |
| Alkylation Reaction Time | 12 - 24 hours | Reaction progress should be monitored. |
| Cleavage Cocktail | TFA/TIS/Water (95:2.5:2.5) | A standard cleavage cocktail for Fmoc-SPPS.[4] |
| Cleavage Time | 2 - 3 hours | Sufficient for cleavage from Rink Amide resin and removal of most common side-chain protecting groups. |
| Typical Peptide Yield | 10 - 30% (after purification) | Highly dependent on the peptide sequence and efficiency of the alkylation step. |
Experimental Workflow
Caption: Experimental workflow for the on-resin S-alkylation of a cysteine-containing peptide.
References
- 1. S-Aminoethyl-L-cysteine - Wikipedia [en.wikipedia.org]
- 2. Selectivity of labeled bromoethylamine for protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
Application Notes and Protocols for Fmoc-Based Stable Isotope Labeling in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for accurate and robust quantitative proteomics. Among the various labeling strategies, the use of 9-fluorenylmethoxycarbonyl (Fmoc)-protected, stable isotope-labeled amino acids for the synthesis of internal standards offers a powerful approach for absolute protein quantification. This technique, often integral to methodologies like the AQUA (Absolute QUantification of Proteins) strategy, provides high precision and accuracy, making it a gold standard for validating protein biomarkers and studying cellular processes.
These application notes provide a comprehensive overview and detailed protocols for the use of Fmoc-based stable isotope labeling in quantitative mass spectrometry. The focus is on the synthesis of stable isotope-labeled (SIL) peptides via Fmoc solid-phase peptide synthesis (SPPS) and their subsequent application as internal standards for the absolute quantification of target proteins in complex biological samples.
Core Principles
The fundamental principle of this quantitative proteomic strategy lies in the use of synthetic, heavy-isotope-labeled peptides as internal standards.[1][2] These "heavy" peptides are chemically identical to their endogenous, "light" counterparts, which are generated from the proteolytic digestion of the target protein.[2] The key difference is the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) into one or more amino acids during peptide synthesis, resulting in a known mass shift.
When a known quantity of the heavy peptide is spiked into a biological sample, it co-elutes with the light peptide during liquid chromatography (LC) and is detected simultaneously by the mass spectrometer. By comparing the signal intensities of the heavy and light peptide pairs, the absolute quantity of the endogenous peptide, and by inference, the target protein, can be precisely determined.[1]
Applications in Research and Drug Development
The use of Fmoc-based stable isotope-labeled peptides as internal standards has a wide range of applications, including:
-
Biomarker Validation: Absolute quantification of candidate protein biomarkers in clinical samples to validate their diagnostic or prognostic potential.
-
Drug Development:
-
Pharmacokinetic (PK) and toxicokinetic (TK) studies of protein therapeutics.[3]
-
Monitoring the effect of drug candidates on protein expression levels.
-
-
Cell Biology Research:
Quantitative Performance
The use of stable isotope-labeled internal standards significantly enhances the accuracy and precision of quantitative mass spectrometry assays. The following table summarizes typical performance metrics.
| Performance Metric | Typical Value | Description |
| Accuracy | 90-110% | The closeness of a measured value to a standard or known value. |
| Precision (CV) | < 15% | The closeness of two or more measurements to each other, expressed as the coefficient of variation. |
| Linearity (R²) | > 0.99 | The ability to elicit test results that are directly proportional to the concentration of the analyte.[6] |
| Lower Limit of Quantification (LLOQ) | pg/mL to ng/mL range | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[7][8] |
Experimental Protocols
Protocol 1: Synthesis of Stable Isotope-Labeled Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a stable isotope-labeled peptide using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids (standard and stable isotope-labeled)
-
Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxyl peptides)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine solution to the resin and agitate for 5-10 minutes.
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading) and HCTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To couple a stable isotope-labeled amino acid, use a similar procedure, often with a slightly longer coupling time to ensure complete incorporation.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Peptide Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the cleavage solution containing the peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the cleavage solution to a 50-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
-
Purification and Verification:
-
Dry the peptide pellet.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verify the mass of the purified peptide using mass spectrometry.
-
Protocol 2: Absolute Quantification of a Target Protein using a Stable Isotope-Labeled Peptide Internal Standard
This protocol describes the use of a synthesized heavy peptide for the absolute quantification of a target protein from a cell lysate.
Materials:
-
Cell lysate containing the target protein
-
Synthesized and purified stable isotope-labeled peptide (heavy peptide)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells using a suitable lysis buffer.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation:
-
Aliquot a known amount of total protein from the cell lysate.
-
Spike in a known amount of the heavy peptide internal standard.
-
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
Proteolytic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to stop the trypsin activity.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides and dry them under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject the sample into the LC-MS/MS system.
-
Separate the peptides using a reverse-phase LC gradient.
-
Analyze the eluting peptides using a targeted mass spectrometry method, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), to specifically detect and quantify the light and heavy peptide pairs.
-
-
Data Analysis:
-
Integrate the peak areas for the light and heavy peptides from the extracted ion chromatograms.
-
Calculate the ratio of the light-to-heavy peak areas.
-
Determine the absolute amount of the endogenous light peptide using the known amount of the spiked-in heavy peptide and the calculated peak area ratio.
-
Convert the amount of the peptide to the amount of the protein, taking into account the molecular weights.
-
Signaling Pathway and Experimental Workflow Diagrams
EGFR Signaling Pathway Analysis
Fmoc-based stable isotope labeling can be employed to quantitatively study the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer.[4][5] By synthesizing heavy peptides corresponding to key phosphopeptides in EGFR and its downstream targets (e.g., AKT, ERK), researchers can precisely quantify changes in their phosphorylation status upon EGF stimulation or inhibitor treatment.[5]
Caption: Simplified EGFR signaling pathway highlighting key components quantifiable by mass spectrometry.
Experimental Workflow for Absolute Protein Quantification
The following diagram illustrates the logical steps involved in using an Fmoc-synthesized stable isotope-labeled peptide for the absolute quantification of a target protein.
Caption: Workflow for absolute protein quantification using a heavy peptide internal standard.
References
- 1. pnas.org [pnas.org]
- 2. Absolute Quantification (AQUA) Service - Creative Proteomics [creative-proteomics.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Quantitative Proteomic Analysis Reveals Effects of Epidermal Growth Factor Receptor (EGFR) on Invasion-promoting Proteins Secreted by Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic Signatures of Epidermal Growth Factor Receptor and Survival Signal Pathways Correspond to Gefitinib Sensitivity in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uni-marburg.de [uni-marburg.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: S-Alkylation of Thiols with Fmoc-2-aminoethyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the S-alkylation of thiols using Fmoc-2-aminoethyl bromide. This reaction is a valuable tool for the introduction of a protected aminoethyl group onto a thiol-containing molecule, a common strategy in peptide synthesis, bioconjugation, and the development of therapeutic agents. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for selective deprotection under basic conditions, enabling further modification of the newly introduced primary amine.
Reaction Principle
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The thiol, acting as a nucleophile, attacks the electrophilic carbon atom bearing the bromine in Fmoc-2-aminoethyl bromide. The presence of a non-nucleophilic base is typically required to deprotonate the thiol, forming the more nucleophilic thiolate anion, which readily displaces the bromide leaving group to form the desired thioether.
Quantitative Data Summary
The following table summarizes typical experimental conditions and expected yields for the reaction of Fmoc-2-aminoethyl bromide with various thiols. Please note that reaction times and yields are dependent on the specific thiol substrate and may require optimization.
| Thiol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Thiophenol | DIEA | DMF | 25 | 4 - 6 | 85 - 95 |
| Benzyl mercaptan | K₂CO₃ | Acetonitrile | 25 | 3 - 5 | 90 - 98 |
| Cysteine (protected) | DIEA | DMF | 25 | 6 - 8 | 80 - 90 |
| 2-Mercaptoethanol | Et₃N | THF | 25 | 4 - 6 | 88 - 96 |
| Glutathione (reduced) | NaHCO₃ | H₂O/DMF (1:1) | 25 | 8 - 12 | 75 - 85 |
DIEA: Diisopropylethylamine, DMF: Dimethylformamide, K₂CO₃: Potassium carbonate, Et₃N: Triethylamine, THF: Tetrahydrofuran, NaHCO₃: Sodium bicarbonate.
Experimental Workflow
The following diagram illustrates the general workflow for the S-alkylation of a thiol with Fmoc-2-aminoethyl bromide.
Caption: General workflow for the S-alkylation of thiols.
Detailed Experimental Protocol
This protocol provides a general procedure for the reaction of a thiol with Fmoc-2-aminoethyl bromide in solution.
Materials:
-
Thiol of interest
-
Fmoc-2-aminoethyl bromide (1.0 - 1.2 equivalents)
-
Anhydrous non-nucleophilic base (e.g., Diisopropylethylamine (DIEA), Triethylamine (Et₃N), or Potassium Carbonate (K₂CO₃)) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile, or Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard work-up and purification reagents and equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
Preparation:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the thiol of interest.
-
Dissolve the thiol in the chosen anhydrous solvent.
-
Add the non-nucleophilic base to the solution and stir for 10-15 minutes at room temperature to facilitate the formation of the thiolate.
-
-
Reaction:
-
In a separate vial, dissolve Fmoc-2-aminoethyl bromide in a small amount of the same anhydrous solvent.
-
Slowly add the Fmoc-2-aminoethyl bromide solution to the stirring thiol/base mixture at room temperature.
-
Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (typically indicated by the disappearance of the starting thiol), quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
If a water-miscible solvent like DMF was used, dilute the reaction mixture with a larger volume of water and extract the product with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). If a water-immiscible solvent was used, proceed directly to extraction.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure S-alkylated product.
-
Safety Precautions:
-
Fmoc-2-aminoethyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The solvents and bases used are flammable and/or corrosive; handle with care.
Application Note: A Robust LC-MS/MS Workflow for the Confident Identification of Fmoc-Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its removal and the subsequent analysis of the final peptide product are critical quality control steps. However, analyzing peptides that retain the N-terminal Fmoc group is equally important for monitoring the efficiency of individual coupling steps and for troubleshooting incomplete synthesis. This application note details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for the direct identification of Fmoc-labeled peptides. We provide detailed protocols for sample preparation, LC-MS/MS data acquisition, and data analysis, including considerations for the unique fragmentation behavior of the Fmoc group.
Introduction
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the predominant method for producing synthetic peptides for research, therapeutic, and diagnostic applications.[1][2] The process involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain on a solid support. While the final product is typically the fully deprotected peptide, the analysis of intermediates still carrying the Fmoc group is a powerful tool for in-process control and for diagnosing synthesis failures.[3][4] Mass spectrometry is an indispensable technique for confirming the molecular weight and sequence of synthetic peptides.[1] This workflow focuses on the specific challenges and considerations for identifying Fmoc-labeled peptides using LC-MS/MS, providing researchers with a reliable methodology to ensure the quality of their synthetic products at various stages.
Experimental Workflow
The overall workflow for the identification of Fmoc-labeled peptides consists of sample preparation, LC-MS/MS analysis, and data processing. Each step is optimized to ensure the stability of the Fmoc group and to generate high-quality data for confident identification.
Methodologies and Protocols
Sample Preparation
Proper sample preparation is crucial to avoid premature cleavage of the Fmoc group and to ensure compatibility with the LC-MS/MS system.
Protocol 1: Solubilization of Fmoc-Peptide
-
Reagents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
Solubilization Buffer: 50% ACN / 50% Water / 0.1% FA
-
-
Procedure:
-
Weigh a small amount of the lyophilized crude peptide containing the Fmoc-labeled species.
-
Dissolve the peptide in the Solubilization Buffer to a final concentration of approximately 10-100 pmol/µL.[1]
-
Vortex the sample thoroughly to ensure complete dissolution.
-
Centrifuge the sample at high speed for 5 minutes to pellet any insoluble material.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
Note: Avoid basic conditions during sample preparation as the Fmoc group is base-labile.[2] The use of formic acid helps to maintain an acidic pH and improve ionization efficiency.
LC-MS/MS Data Acquisition
This protocol provides a general method for the separation and analysis of Fmoc-labeled peptides.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.[1]
Table 1: LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-50% B over 15 minutes (this may need to be optimized based on the hydrophobicity of the peptide) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 1-5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5–4.5 kV |
| Source Temperature | 100–150 °C |
| MS1 Scan Range | m/z 200–2000 |
| MS/MS Acquisition Mode | Data-Dependent Acquisition (DDA), selecting the top 3-5 most intense ions from the MS1 scan for fragmentation. |
| Collision Energy | Stepped or optimized for peptide fragmentation. |
Data Analysis
The analysis of MS/MS data for Fmoc-labeled peptides requires special consideration due to the unique fragmentation patterns of the Fmoc group.
Mass Spectral Characteristics of Fmoc-Peptides:
-
Fmoc Group Fragmentation: In positive ion mode, the Fmoc group itself can fragment, producing characteristic ions at m/z 165 ((9H-fluoren-9-yl)methyl cation) and sometimes a protonated carbamate ion at m/z 240.[1]
-
McLafferty-Type Rearrangement: A significant fragmentation pathway is a McLafferty-type rearrangement, which results in the neutral loss of the Fmoc group.[1][5]
-
Peptide Backbone Fragmentation: Standard b- and y-type ions are observed, which are essential for sequence confirmation. The presence of the Fmoc group can stabilize the b1 ion.[1][5]
Protocol 2: Database Search for Fmoc-Peptide Identification
-
Software: Use a standard proteomics search engine such as Mascot, PEAKS, or similar software.
-
Database: Create a FASTA file containing the expected peptide sequence(s).
-
Search Parameters:
-
Enzyme: No Enzyme (as the peptide is not digested).
-
Precursor Mass Tolerance: 5-10 ppm (for high-resolution data).
-
Fragment Mass Tolerance: 0.02 Da (for high-resolution data).
-
Variable Modifications:
-
Set the Fmoc group (+222.07 Da) as a variable modification on the N-terminus and on the side chain of lysine (if applicable).
-
Include other common modifications such as oxidation of methionine (+15.99 Da) and deamidation of asparagine and glutamine (+0.98 Da).
-
-
-
Data Review: Manually inspect the annotated MS/MS spectra to confirm the presence of characteristic Fmoc-related fragment ions and a sufficient series of b- and y-ions to confidently identify the peptide sequence.
Quantitative Data Summary
For quality control purposes, the relative abundance of the target Fmoc-peptide compared to impurities can be assessed by integrating the peak areas from the extracted ion chromatograms (XICs).
Table 2: Example Quantitative Analysis of a Crude Fmoc-Peptide Synthesis
| Species Identified | Observed m/z | Retention Time (min) | Peak Area | Relative Abundance (%) |
| Target Fmoc-Peptide | 856.42 | 12.5 | 1.25E+08 | 85.0 |
| Deletion Sequence (-Ala) | 785.38 | 11.8 | 1.50E+07 | 10.2 |
| Unidentified Impurity | 912.45 | 13.1 | 7.00E+06 | 4.8 |
Conclusion
This application note provides a detailed and robust workflow for the identification of Fmoc-labeled peptides by LC-MS/MS. The provided protocols for sample preparation, data acquisition, and data analysis are tailored to address the specific chemical properties of the Fmoc protecting group. By implementing this workflow, researchers can effectively monitor the progress of their solid-phase peptide synthesis, troubleshoot potential issues, and ensure the quality of their synthetic peptides. This methodology is a valuable tool for any laboratory involved in peptide synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting incomplete cysteine alkylation with Fmoc-(2-bromoethyl)carbamate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Fmoc-(2-bromoethyl)carbamate for cysteine alkylation.
Troubleshooting Guide
This section addresses specific issues that may arise during the alkylation of cysteine residues with Fmoc-(2-bromoethyl)carbamate.
Q1: Why is my cysteine alkylation reaction incomplete?
Incomplete alkylation is a common issue that can stem from several factors related to reaction conditions and reagent handling. The most frequent causes are:
-
Suboptimal pH: The alkylation of cysteine is highly pH-dependent. The reaction requires the cysteine's thiol group (-SH) to be in its more nucleophilic thiolate form (-S⁻), which is favored at a pH above the thiol's pKa (typically around 8.3).[1] If the pH is too low, the reaction rate will be significantly reduced.
-
Incomplete Reduction of Disulfide Bonds: For alkylation to occur, cysteine residues must be in their reduced, free thiol form. If the protein or peptide contains disulfide bonds, incomplete reduction by agents like DTT or TCEP will leave some cysteines unavailable for alkylation.[1]
-
Insufficient Reagent Concentration or Molar Ratio: The concentration of Fmoc-(2-bromoethyl)carbamate should be in sufficient molar excess over the reducing agent (if present) and the cysteine residues to drive the reaction to completion.[2][3]
-
Inadequate Reaction Time or Temperature: Alkylation reactions require sufficient time to proceed to completion.[4][5] While higher temperatures can speed up the reaction, they may also increase the likelihood of side reactions.[1] Most haloalkane-based alkylations are performed at room temperature for 30-60 minutes.[3][5]
-
Reagent Instability: Haloalkane-based alkylating agents can be unstable. Solutions should ideally be prepared fresh and protected from light to prevent degradation.[1]
-
Interfering Buffer Components: Nucleophilic species in the reaction buffer, such as Tris or primary amines, can compete with the cysteine thiolate for the alkylating agent, reducing the efficiency of the desired reaction.[1]
Q2: How can I detect and confirm incomplete alkylation?
The most effective method for confirming the extent of alkylation is mass spectrometry (MS).[6]
-
Mass Spectrometry (MS): After alkylation and proteolytic digestion (e.g., with trypsin), the resulting peptide mixture is analyzed by LC-MS/MS.
-
Unmodified Peptides: The presence of peptides with unmodified cysteine residues is a direct indicator of an incomplete reaction.
-
Modified Peptides: You can search the MS data for the expected mass shift corresponding to the addition of the (Fmoc-amino)ethyl group. The mass of the added moiety is C₁₇H₁₅NO₂ (the reagent minus HBr), which is 265.11 Da.
-
-
SDS-PAGE Analysis: A comparison of alkylated and non-alkylated protein samples on an SDS-PAGE gel may show a mobility shift, although this is less precise than MS.[6]
-
Ellman's Test: This colorimetric test can quantify the number of free thiols remaining in the sample after the alkylation reaction. A positive result indicates the presence of unreacted cysteines.
Q3: What are the potential side reactions when using a bromo-alkylating agent?
While cysteine's thiol group is the primary target, off-target modifications can occur, especially with longer reaction times or higher reagent concentrations.[2][7] Potential side reactions for haloalkane-based reagents include the alkylation of:
-
Methionine: The sulfur atom in the methionine side chain can be alkylated.[4][8] Iodine-containing reagents are particularly known for causing this side reaction, which can lead to a neutral loss during MS/MS analysis and hinder peptide identification.[8][9][10]
-
Histidine: The imidazole ring of histidine is nucleophilic and can be modified.[5][7]
-
Lysine and Peptide N-termini: The amino groups on lysine side chains and the N-terminus of the peptide can also be alkylated.[5][7]
To minimize these side reactions, it is crucial to optimize reaction conditions such as pH, reagent concentration, and reaction time.[2][4]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving incomplete cysteine alkylation.
Caption: Logical workflow for troubleshooting incomplete cysteine alkylation.
Data Summary
Table 1: Comparison of Common Cysteine Alkylating Agent Classes
While specific data for Fmoc-(2-bromoethyl)carbamate is limited in direct comparative studies, this table summarizes the general characteristics of halo-based alkylating agents to provide context.
| Reagent Class | Example(s) | Relative Reactivity | Common Side Reactions | Notes |
| Iodo- | Iodoacetamide (IAA), Iodoacetic Acid (IAC) | Highest | High potential for off-target alkylation of Met, His, Lys.[4][8][10] | Very fast and efficient but can lead to the most side reactions, especially at high concentrations.[2][4] |
| Bromo- | Bromoacetamide, Fmoc-(2-bromoethyl)carbamate | Intermediate | Alkylation of Met, His, N-terminus possible, but generally less than iodo- reagents.[7] | Offers a balance between reactivity and specificity.[4] Careful control of pH is important.[7] |
| Chloro- | Chloroacetamide (CAA) | Lowest | Fewer side reactions compared to iodo- and bromo- reagents.[10] | Slower reaction requires longer incubation times or higher temperatures. Often considered "cleaner".[10] |
Experimental Protocols
General Protocol for Cysteine Alkylation
This protocol provides a general workflow. Optimal concentrations, times, and temperatures are protein- or peptide-dependent and may require optimization.[2]
1. Materials
-
Protein/peptide sample in a suitable buffer (e.g., 50 mM HEPES, ammonium bicarbonate, or phosphate buffer, pH 8.0-8.5).
-
Reducing Agent Stock: 200 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in water.
-
Alkylating Agent Stock: 100-200 mM Fmoc-(2-bromoethyl)carbamate in a compatible organic solvent (e.g., Acetonitrile or DMF), prepared fresh and protected from light.
-
Quenching solution (optional): Concentrated DTT or L-cysteine solution.
2. Reduction of Disulfide Bonds
-
To the protein/peptide solution, add the reducing agent stock to a final concentration of 5-10 mM TCEP or 10-20 mM DTT.
-
Incubate the mixture at 50-60°C for 30-60 minutes to ensure complete reduction of all disulfide bonds.
-
Cool the sample to room temperature before proceeding.
3. Alkylation Step
-
Add the freshly prepared Fmoc-(2-bromoethyl)carbamate stock solution to the reduced sample. The final concentration should be in molar excess of the reducing agent. A common starting point is a 2-3 fold molar excess over the total reductant concentration (e.g., 40-60 mM for a sample reduced with 20 mM DTT).
-
Incubate the reaction in the dark at room temperature for 30-60 minutes.[3][5]
-
(Optional) Quench any unreacted alkylating agent by adding a concentrated solution of DTT or L-cysteine and incubating for an additional 15 minutes.
4. Sample Preparation for Analysis
-
The alkylated sample can now be prepared for downstream analysis. This may involve buffer exchange, precipitation (e.g., with TCA), or direct proteolytic digestion.
-
For mass spectrometry analysis, proceed with your standard digestion protocol (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS, ensuring your database search parameters include the variable modification of cysteine corresponding to the mass of the (Fmoc-amino)ethyl group (+265.11 Da). Also, search for unmodified cysteines to assess reaction completeness.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for Fmoc-(2-bromoethyl)carbamate? Fmoc-(2-bromoethyl)carbamate is typically a powder and should be stored at 2-8°C, protected from light and moisture. Solutions of the reagent are not stable long-term and should always be prepared fresh immediately before use.[1]
Q2: Can Fmoc-(2-bromoethyl)carbamate react with other amino acid residues? Yes. While it is highly reactive towards cysteine thiols, side reactions can occur with other nucleophilic amino acid side chains, most notably methionine and histidine, as well as the N-terminal amino group.[5][7][8] Optimizing the reaction to be as rapid and efficient as possible helps to minimize these off-target modifications.
Q3: Does the Fmoc protecting group affect the alkylation reaction? The Fmoc group itself is stable under the neutral to slightly basic conditions used for alkylation.[11] Its primary role is to protect an amino group. In this reagent, it allows for the introduction of a protected amine, which can be useful for subsequent chemical modifications after the Fmoc group is removed under standard basic conditions (e.g., with piperidine).
Q4: Can I use Tris buffer for my alkylation reaction? It is strongly discouraged. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that is nucleophilic and will compete with cysteine for reaction with the Fmoc-(2-bromoethyl)carbamate, leading to lower yields and consumption of the reagent.[1] Buffers such as HEPES, phosphate, or ammonium bicarbonate are recommended alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lab.rockefeller.edu [lab.rockefeller.edu]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 10. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fmoc-Protected Amino Groups [organic-chemistry.org]
Optimizing reaction conditions for N-Fmoc-2-bromoethylamine labeling
Welcome to the technical support center for optimizing your labeling experiments with N-Fmoc-2-bromoethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is N-Fmoc-2-bromoethylamine, and what is its primary application?
N-Fmoc-2-bromoethylamine is a versatile reagent used for introducing a protected primary amine onto a target molecule.[1] It features a bromoethyl group, which is an alkylating agent, and an amine protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Its primary application is the covalent labeling of nucleophilic residues on biomolecules, such as proteins or peptides. The Fmoc group can subsequently be removed under mild basic conditions to reveal a primary amine, which can be used for further modifications.[2]
Q2: Which amino acid residues does N-Fmoc-2-bromoethylamine react with?
The bromoethyl group is an electrophile that primarily reacts with strong nucleophiles. In proteins, the most common target is the thiol group (R-SH) of cysteine residues via an S-alkylation reaction.[3][4] While reactions with other nucleophilic side chains like lysine (ε-amino group), histidine (imidazole ring), or methionine are possible, they generally require harsher conditions or are significantly slower. Selectivity for cysteine can be optimized by controlling the reaction pH.[5]
Q3: My protein has disulfide bonds. Do I need to reduce them before labeling?
Yes. For N-Fmoc-2-bromoethylamine to react with cysteine, the residue's thiol group must be in its free, reduced state (-SH). Cysteines involved in disulfide bonds (-S-S-) are unreactive towards alkylation. Therefore, you must treat your protein with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) prior to labeling.[1][6]
Crucially, the reducing agent must be completely removed before adding the N-Fmoc-2-bromoethylamine , as the free thiols in the reducing agent will compete with the protein's cysteines for the label, drastically reducing efficiency.[6] This can be achieved through methods like spin filtration or dialysis.[1]
Q4: What are the optimal reaction conditions for labeling?
Optimizing conditions is key to maximizing labeling efficiency while minimizing side reactions. The most critical parameters are pH, reagent stoichiometry, and reaction time.
-
pH: The alkylation of cysteine thiols is highly pH-dependent. The reactive species is the thiolate anion (R-S⁻), which becomes more prevalent at higher pH. A pH range of 7.5 to 9.0 is generally recommended to balance high reactivity with protein stability and minimize side reactions.[3][5][7]
-
Stoichiometry: A molar excess of N-Fmoc-2-bromoethylamine over the target protein is required. A starting point is a 10- to 20-fold molar excess. However, this should be optimized empirically. Too low a ratio will result in incomplete labeling, while too high a ratio can lead to off-target modifications and protein precipitation.[7][8]
-
Solvent: N-Fmoc-2-bromoethylamine is hydrophobic. A stock solution should be prepared in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and added to the aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should typically be kept below 10% (v/v) to avoid protein denaturation.[8]
-
Temperature and Time: Reactions are commonly performed at room temperature for 1-4 hours or at 4°C overnight.[7] The optimal time should be determined experimentally by monitoring the reaction progress.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling | 1. Ineffective Reduction: Disulfide bonds were not fully reduced. 2. Residual Reducing Agent: DTT or TCEP was not fully removed and consumed the labeling reagent.[6] 3. Suboptimal pH: The reaction pH was too low, preventing thiol deprotonation.[7] 4. Reagent Hydrolysis: The N-Fmoc-2-bromoethylamine stock was degraded due to moisture. | 1. Increase the concentration of the reducing agent or the incubation time. 2. Ensure complete removal of the reducing agent using spin columns or dialysis. 3. Increase the pH of the reaction buffer to the 7.5-9.0 range. Use a non-nucleophilic buffer (e.g., HEPES, borate). Avoid Tris.[9] 4. Prepare a fresh stock solution of the labeling reagent in anhydrous DMSO or DMF immediately before use.[1] |
| Protein Precipitation/Aggregation | 1. High Reagent Concentration: A large excess of the hydrophobic Fmoc-reagent is causing the protein to aggregate.[8] 2. High Protein Concentration: The labeling conditions are destabilizing the protein at its current concentration. 3. Suboptimal Buffer: The pH or ionic strength of the buffer is compromising protein stability.[8] | 1. Reduce the molar excess of N-Fmoc-2-bromoethylamine. Perform a titration to find the optimal ratio.[8] 2. Perform the labeling reaction at a lower protein concentration. 3. Screen different buffers or add stabilizing excipients (e.g., glycerol, arginine). Ensure the pH is not at the protein's isoelectric point (pI).[8] |
| Off-Target Labeling | 1. High pH: The reaction pH is too high (>9.0), leading to increased reactivity with other nucleophiles like lysine. 2. Excessive Reagent: A very high molar excess of the reagent was used. | 1. Lower the reaction pH to between 7.5 and 8.5 to improve selectivity for cysteine. 2. Reduce the molar excess of the labeling reagent. |
| Low Yield After Purification | 1. Precipitation Loss: The labeled protein precipitated during the reaction and was lost. 2. Loss During Purification: The purification method (e.g., dialysis, chromatography) is not suitable or has not been optimized. | 1. Address the causes of precipitation as described above. 2. Ensure the chosen purification method is appropriate for the protein's size and properties. Consider alternative methods like affinity chromatography if the protein is tagged.[10] |
Data Presentation
Table 1: Key Parameters Influencing Labeling Efficiency
| Parameter | Recommended Range | Rationale |
| pH | 7.5 - 9.0 | Balances efficient thiol deprotonation with protein stability and minimizes side reactions with amines.[5][7] |
| Temperature | 4°C to Room Temperature | Lower temperatures can help maintain protein stability during longer incubations.[7] |
| Reaction Time | 1 hour to Overnight | Shorter times at RT, longer times at 4°C. Should be optimized for the specific protein. |
| Molar Excess of Reagent | 10x - 50x over protein | A starting point for optimization. Higher ratios increase labeling speed but also risk off-target reactions and aggregation.[8] |
| Organic Co-solvent | <10% (v/v) DMSO or DMF | Required to dissolve the hydrophobic reagent, but high concentrations can denature the protein.[8] |
Experimental Protocols
Protocol 1: Cysteine Labeling with N-Fmoc-2-bromoethylamine
This protocol provides a general workflow. Specific concentrations and incubation times should be optimized for your protein of interest.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES, pH 7.5)
-
Reducing Agent: 1 M DTT or 0.5 M TCEP stock solution
-
N-Fmoc-2-bromoethylamine
-
Anhydrous DMSO or DMF
-
Quenching Reagent: 1 M Cysteine or Mercaptoethanol
-
Buffer Exchange / Desalting Columns (e.g., spin columns)
-
Reaction Buffer: 100 mM Sodium Borate or HEPES, pH 8.5
Procedure:
-
Protein Reduction (if necessary):
-
To your protein solution, add the reducing agent to a final concentration of 5-10 mM (e.g., 5-10 µL of 1 M DTT per mL of protein).
-
Incubate at room temperature for 1 hour.
-
-
Removal of Reducing Agent:
-
Remove the excess reducing agent by passing the solution through a desalting column equilibrated with Reaction Buffer. Follow the manufacturer's instructions. This step is critical.[6]
-
-
Labeling Reaction:
-
Immediately prepare a 10-50 mM stock solution of N-Fmoc-2-bromoethylamine in anhydrous DMSO.
-
Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.
-
While gently vortexing, add the required volume of the N-Fmoc-2-bromoethylamine stock solution to achieve the desired molar excess (e.g., 20x).
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light.
-
-
Quenching:
-
Add the quenching reagent to a final concentration of 10-20 mM to consume any unreacted N-Fmoc-2-bromoethylamine.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the labeled protein from excess reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[11] The purified conjugate can be stored under appropriate conditions.
-
Protocol 2: Fmoc-Group Deprotection (Optional)
This step is performed after purification of the Fmoc-labeled conjugate to expose the primary amine.
Materials:
-
Purified Fmoc-labeled protein conjugate
-
Deprotection Buffer: 20% (v/v) Piperidine in DMF
Procedure:
-
Solvent Exchange (if necessary): If the protein is in an aqueous buffer, it may need to be transferred to a solvent system compatible with piperidine/DMF, which can be challenging and may require lyophilization and resuspension. This step is highly protein-dependent and may cause denaturation.
-
Deprotection:
-
Add the Deprotection Buffer to the protein.
-
Incubate at room temperature for 15-30 minutes.
-
-
Purification:
-
Immediately purify the protein to remove the piperidine and dibenzofulvene byproducts, typically using size-exclusion chromatography or dialysis into the final desired buffer.
-
Visualizations
References
- 1. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Selectivity of labeled bromoethylamine for protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Protein purification | Abcam [abcam.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing Peptide Synthesis with Fmoc-Cysteine Derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to enhance peptide synthesis yields and purity when using Fmoc-cysteine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in syntheses involving Fmoc-Cys derivatives?
A1: Low yields in syntheses using Fmoc-cysteine derivatives can stem from several factors. The most common culprits include incomplete coupling due to steric hindrance from bulky protecting groups like Trityl (Trt) or Acetamidomethyl (Acm), peptide aggregation on the solid support, and various side reactions.[1][2] Side reactions such as racemization, β-elimination (especially for C-terminal cysteine), and incomplete deprotection of the side-chain protecting group during final cleavage can significantly reduce the yield of the desired peptide.[2][3]
Q2: How can I minimize the risk of racemization when coupling Fmoc-Cys-OH?
A2: Cysteine is highly susceptible to racemization, which is the loss of its chiral integrity during the activation and coupling steps.[3][4] To minimize this, several strategies are effective:
-
Avoid Pre-activation: Do not pre-activate the Fmoc-Cys-OH with a base before adding it to the resin. Instead, add the coupling reagents sequentially.[5]
-
Choice of Reagents: Use carbodiimide-based activators like DIC/HOBt or DIC/Oxyma, which are known to reduce racemization compared to highly activating uronium reagents (HBTU, HATU) used with strong bases like DIEA.[3][6][7]
-
Choice of Base: If a base is required, use a weaker base like 2,4,6-collidine (TMP) instead of DIEA or NMM.[6]
-
Solvent and Temperature: Performing the coupling in a less polar solvent mixture (e.g., CH₂Cl₂-DMF 1:1) and at a lower temperature (e.g., 0°C) can also reduce the rate of racemization.[4][6]
-
Protecting Group: The Acm protecting group generally leads to a lower degree of racemization compared to the Trityl (Trt) group under the same conditions.[5][8]
Q3: During analysis, I see a mass addition of +51 Da on my peptide with a C-terminal cysteine. What is this and how can I prevent it?
A3: A mass addition of +51 Da is characteristic of 3-(1-piperidinyl)alanine formation. This occurs via a side reaction called β-elimination, which is common for C-terminal cysteine residues.[9][10] The base used for Fmoc deprotection (piperidine) abstracts a proton from the cysteine's α-carbon, leading to the elimination of the protected thiol group and forming a dehydroalanine intermediate. Piperidine then reacts with this intermediate.[3][9]
To prevent this:
-
Use Sterically Hindered Resins: Employ trityl-type resins like 2-chlorotrityl chloride (2-CTC) or NovaSyn TGT resin. The bulkiness of these resins sterically hinders the C-terminal residue, suppressing the side reaction.[3][7][9]
-
Choose the Right Protecting Group: Using Fmoc-Cys(Trt)-OH is preferred over Fmoc-Cys(Acm)-OH for C-terminal residues, as the bulky Trt group can help reduce the extent of β-elimination.[11]
Q4: My final peptide product shows incomplete removal of the Trityl (Trt) group. What should I do?
A4: Incomplete removal of the Trt group during the final trifluoroacetic acid (TFA) cleavage is a common issue.[3] The reaction is reversible because the stable trityl cation can re-attach to the nucleophilic cysteine thiol.[9] To ensure complete deprotection:
-
Use Effective Scavengers: Your cleavage cocktail must contain scavengers that effectively quench the trityl cation. Triisopropylsilane (TIS) is highly effective as it reduces the cation to inert triphenylmethane.[9][11] A standard cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5).[12]
-
Precipitate Quickly: For peptides with multiple Cys(Trt) residues, precipitating the peptide in cold diethyl ether immediately after cleavage can yield better results.[9]
Troubleshooting Guide: From Diagnosis to Solution
This section provides actionable solutions to specific problems encountered during synthesis.
Problem 1: The Kaiser test is positive after a coupling step, indicating an incomplete reaction.
-
Cause: Steric hindrance from the Cys protecting group or the growing peptide chain is preventing complete coupling.[2] Peptide aggregation may also be blocking reactive sites.[13]
-
Solution 1 - Double Coupling: Wash the resin and repeat the coupling procedure with a fresh solution of the amino acid and coupling reagents. This is often effective for difficult couplings.[1]
-
Solution 2 - Change Solvents: If aggregation is suspected, switch from DMF to N-methyl-2-pyrrolidone (NMP) or add a chaotropic salt like LiCl to the DMF to disrupt secondary structures.[1]
-
Solution 3 - Increase Time/Temperature: Extend the coupling reaction time to 2-4 hours or, if available, use microwave-assisted synthesis to increase the reaction rate.[1][13]
Problem 2: The final yield is low, and HPLC analysis shows multiple, difficult-to-separate peaks.
-
Cause: This often points to significant racemization of one or more cysteine residues, leading to the formation of diastereomers which have very similar retention times to the desired peptide.[8]
-
Solution 1 - Analyze Coupling Protocol: Review your coupling protocol against the recommendations for minimizing racemization (see FAQ 2). For future syntheses, switch to a carbodiimide/additive combination (DIC/Oxyma) and avoid pre-activation.[6][7]
-
Solution 2 - Verify Protecting Group: The Trt group is more prone to causing racemization than the Acm group.[5][8] Consider if Fmoc-Cys(Acm)-OH is a viable alternative for your synthetic strategy.
-
Solution 3 - Perform Hydrolysis Analysis: To confirm racemization, a sample of the purified peptide can be hydrolyzed, derivatized with a chiral agent like Marfey's reagent, and analyzed by HPLC to quantify the amount of D-Cys present.[5]
Data Presentation: Protecting Group & Reagent Comparison
Table 1: Comparison of Common Cysteine Protecting Groups in Fmoc-SPPS
| Protecting Group | Abbreviation | Stability to Piperidine | Stability to TFA | Deprotection Conditions | Key Advantages | Common Disadvantages & Side Reactions |
| Trityl | Trt | Stable | Labile | Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O)[12] | Cost-effective; removed during final cleavage[12] | Prone to significant racemization; can be incompletely cleaved without proper scavengers[3][12] |
| Acetamidomethyl | Acm | Stable | Stable | Iodine (I₂), Mercury(II) acetate, or Silver tetrafluoroborate | Orthogonal; allows for selective disulfide bond formation; less racemization than Trt[8][11] | Requires a separate, potentially harsh deprotection step[11] |
| 4-Methoxytrityl | Mmt | Stable | Highly Labile | Very mild acid (e.g., 1-2% TFA in DCM)[12] | Allows for selective on-resin deprotection for cyclization | Labile nature may lead to premature removal if conditions are not carefully controlled |
| tert-Butyl | tBu | Stable | Stable | Requires strong acid (e.g., HF) or specific reagents | Highly stable, providing robust protection during synthesis | Removal conditions are not compatible with standard Fmoc-SPPS cleavage[14] |
Table 2: Effect of Coupling Reagents on Cysteine Racemization
| Coupling Reagent Combination | Base | Pre-activation | Racemization Level (% D-Cys) | Recommendation |
| HBTU / HOBt | DIEA | 5 minutes | 5-33%[6] | Not recommended for Cys incorporation due to high racemization risk. |
| HBTU / HOBt | Collidine (TMP) | None | <1%[6] | Acceptable. Avoiding pre-activation and using a weaker base significantly reduces racemization. |
| DIC / HOBt | N/A | 5 minutes | <1%[6] | Highly Recommended. Carbodiimide-based methods are proven to minimize cysteine racemization.[7] |
| DIC / Oxyma | N/A | N/A | Low (negligible)[7] | Highly Recommended. Considered one of the safest methods to prevent racemization for cysteine.[7][9] |
Experimental Protocols
Protocol 1: Recommended Coupling Protocol for Fmoc-Cys(Trt)-OH to Minimize Racemization
This protocol uses Dicyclohexylcarbodiimide (DIC) and OxymaPure® as the activating agents.
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Coupling: a. In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 eq.) and OxymaPure® (3 eq.) in a minimal amount of DMF. b. Add the amino acid/Oxyma solution to the washed resin. c. Add DIC (3 eq.) to the resin vessel. d. Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.[1] If the test is positive, allow the reaction to continue for another hour or perform a double coupling (repeat step 4).
-
Washing: Once coupling is complete (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.
Protocol 2: Standard Cleavage and Deprotection of a Cys(Trt)-Containing Peptide
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 1 min) and dry it under vacuum for at least 1 hour.
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water .
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Let the reaction proceed for 2-3 hours at room temperature with occasional swirling.[1]
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate containing the cleaved peptide. Add the filtrate dropwise into a 50 mL tube containing ~40 mL of cold diethyl ether. A white precipitate should form.[9]
-
Pelleting and Washing: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice by resuspending in cold ether, centrifuging, and decanting.
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether. The peptide is now ready for purification by HPLC.
Visualizations
Caption: A troubleshooting decision tree for low-yield peptide synthesis.
Caption: Mechanism of β-elimination and piperidinylalanine formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 8. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Off-Target Modifications by Iodine-Containing Alkylating Agents in Proteomics
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with off-target modifications by iodine-containing alkylating agents, such as iodoacetamide (IAA), in proteomics workflows.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions.
Problem 1: High incidence of unexpected mass shifts of +57 Da on amino acids other than cysteine (e.g., lysine, histidine, methionine) in mass spectrometry data.
-
Possible Cause: Off-target alkylation by iodoacetamide is occurring. While IAA preferentially reacts with the thiol group of cysteine, it can also modify other nucleophilic amino acid side chains, particularly at non-optimal reaction conditions.[1][2][3] This is a known issue, and the reactivity of different amino acid residues towards IAA follows the general trend: Cysteine > N-terminal amino acid > Aspartic acid > Glutamic acid > Histidine > Asparagine > Lysine > Tyrosine.[4]
-
Solutions:
-
Optimize Iodoacetamide Concentration: Use the lowest possible concentration of IAA that still ensures complete alkylation of cysteine residues. A 10-fold molar excess of iodoacetamide to sulfhydryls is a common starting point.[2] Studies have shown that a concentration of 14 mM iodoacetamide can provide a high completion rate for cysteine alkylation with relatively low side reactions.[1]
-
Control Reaction pH: Maintain the pH of the alkylation buffer strictly between 7.5 and 8.5.[2][3] Higher pH values increase the nucleophilicity of amino groups on lysine and the N-terminus, promoting off-target reactions.
-
Optimize Reaction Time and Temperature: Perform the alkylation step at room temperature for 30 minutes in the dark.[1][3] Elevated temperatures can increase the rate of side reactions.[1]
-
Quench the Reaction: After the desired incubation time, quench any remaining iodoacetamide by adding a thiol-containing reagent like dithiothreitol (DTT) or L-cysteine.[3][5] This prevents further non-specific modifications.
-
Use Fresh Reagents: Prepare iodoacetamide solutions immediately before use, as they are light-sensitive and can hydrolyze.
-
Problem 2: My protein quantification is inconsistent, especially for methionine-containing peptides.
-
Possible Cause: Off-target modification of methionine by iodoacetamide can lead to issues in quantification. Alkylation of methionine can result in a neutral loss during mass spectrometry analysis, which can decrease the identification rates of these peptides and affect their quantification.[6][7]
-
Solutions:
-
Consider Alternative Alkylating Agents: If methionine-containing peptides are critical for your study, consider using a non-iodine-containing alkylating agent like acrylamide or chloroacetamide, which have been shown to cause fewer side reactions with methionine.[6][8] However, be aware that chloroacetamide can cause a significant increase in methionine oxidation.[8][9]
-
Optimize Search Parameters: If using iodoacetamide is necessary, include carbamidomethylation of methionine as a variable modification in your database search to correctly identify and quantify these modified peptides.[10]
-
Problem 3: I am observing a high number of missed tryptic cleavages at lysine residues.
-
Possible Cause: Off-target alkylation of the ε-amino group of lysine residues by iodoacetamide can block the action of trypsin, which specifically cleaves at the C-terminal side of lysine and arginine residues.[3]
-
Solution:
-
Follow the optimization strategies outlined in "Problem 1" to minimize off-target lysine alkylation. By controlling the concentration of IAA, pH, temperature, and reaction time, you can significantly reduce the incidence of lysine modification and improve tryptic digestion efficiency.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target amino acids for iodoacetamide?
A1: Besides the intended target, cysteine, iodoacetamide can react with several other amino acid residues. The most commonly reported off-target sites include the N-terminus of the peptide, lysine, histidine, methionine, aspartic acid, and glutamic acid.[1][2]
Q2: How does pH affect the specificity of iodoacetamide alkylation?
A2: The pH of the reaction buffer is a critical factor. At a slightly alkaline pH (7.5-8.5), the thiol group of cysteine is deprotonated to the more nucleophilic thiolate anion, favoring the desired reaction. However, at higher pH values, the amino groups of lysine and the peptide N-terminus also become deprotonated and more nucleophilic, leading to an increase in off-target alkylation.[2][11]
Q3: Are there any alternatives to iodoacetamide that are less prone to off-target modifications?
A3: Yes, several alternative alkylating agents are available.
-
Chloroacetamide (CAA): Generally shows a higher degree of specificity for cysteine residues compared to iodoacetamide.[9] However, it has been reported to cause a significant increase in methionine oxidation.[8][12][13]
-
Acrylamide (AA): Can be a good alternative as it has shown similar results to iodoacetamide in terms of cysteine alkylation completion with potentially fewer side reactions.[1][6]
-
N-ethylmaleimide (NEM): While specific for cysteines, NEM has been associated with a high level of side reactions, particularly with peptide N-termini and lysine residues.[1][3]
Q4: Can off-target modifications by iodoacetamide be mistaken for post-translational modifications (PTMs)?
A4: Yes, this is a significant concern. For example, a double alkylation of a lysine residue by iodoacetamide results in a mass shift of +114 Da, which is isobaric to the di-glycine remnant left on a lysine after tryptic digestion of a ubiquitinated protein. This can lead to the false identification of ubiquitination sites.[3][14]
Quantitative Data Summary
The following tables summarize quantitative data on off-target modifications and the performance of different alkylating agents.
Table 1: Comparison of Off-Target Modifications by Iodoacetamide (IAA) and Chloroacetamide (CAA)
| Modification | Iodoacetamide (IAA) | Chloroacetamide (CAA) | Reference(s) |
| Methionine Oxidation | 2-5% of Met-containing peptides | Up to 40% of Met-containing peptides | [8][9][13] |
| Off-target Alkylation | Higher incidence | Lower incidence | [8][9][13] |
Table 2: Optimal Conditions for Iodoacetamide Alkylation
| Parameter | Recommended Condition | Reference(s) |
| Concentration | 14 mM | [1] |
| Temperature | Room Temperature | [1][3] |
| Reaction Time | 30 minutes | [1][3] |
| pH | 7.5 - 8.5 | [2][3] |
Experimental Protocols
Standard Protocol for Protein Reduction and Alkylation with Iodoacetamide
This protocol is a general guideline. Optimization for your specific sample may be required.
-
Protein Solubilization and Denaturation: Solubilize the protein sample in a denaturing buffer, such as 8 M urea or 6 M guanidine hydrochloride in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5).[3]
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 5-10 mM. Incubate the sample at 56°C for 30-60 minutes to reduce all disulfide bonds.[3]
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation:
-
Quenching: Add DTT to quench the excess iodoacetamide and stop the reaction.[3]
-
Sample Cleanup: Proceed with your downstream sample preparation, such as buffer exchange or protein precipitation, to remove the denaturant and excess reagents prior to enzymatic digestion.
Visualizations
Caption: Standard proteomics workflow for protein reduction and alkylation.
Caption: Desired and off-target reactions of Iodoacetamide in proteomics.
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. [Influence of overalkylation in enzymatic digestion on the qualitative and quantitative analysis of proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Step away from the iodoacetamide [matrixscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 14. researchgate.net [researchgate.net]
- 15. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
Technical Support Center: Enhancing Coupling Efficiency for Sterically Hindered Amino Acids
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges associated with the coupling of sterically hindered amino acids in peptide synthesis. Below you will find troubleshooting guides and frequently asked questions to help optimize your experimental outcomes.
Troubleshooting Guide: Overcoming Low Coupling Efficiency
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of sterically hindered amino acids.
| Issue | Potential Cause | Recommended Solution & Rationale |
| Low or No Coupling Yield | Inefficient Coupling Reagent: Standard carbodiimide reagents (e.g., DCC, DIC) are often not potent enough to overcome the high activation energy required for sterically demanding couplings.[1] | Switch to a high-efficiency coupling reagent. Uronium/aminium salts like HATU, HCTU, and COMU, or phosphonium salts such as PyBOP and PyAOP, are significantly more effective.[2][3] These reagents form highly reactive esters that can overcome the steric barrier.[4] For extremely hindered residues, forming an acyl fluoride may be necessary.[1][5] |
| Suboptimal Reaction Conditions: Steric hindrance dramatically slows down reaction kinetics.[4][6] Standard coupling times and temperatures may be insufficient. | Optimize reaction parameters. Increase the coupling reaction time, potentially to 4 hours or even overnight.[2] Consider a moderate increase in temperature (e.g., to 30-40°C), but be mindful of the increased risk of racemization.[3][7] Microwave-assisted peptide synthesis can also significantly accelerate the reaction.[1][7] | |
| Insufficient Reagent Equivalents: Inadequate amounts of amino acid, coupling reagent, or base can lead to incomplete reactions. | Increase the equivalents of reagents. Using a higher excess (e.g., 3-4 equivalents) of the protected amino acid, coupling reagent, and a non-nucleophilic base like DIPEA relative to the resin loading can drive the reaction to completion.[2] | |
| Incomplete Coupling (Deletion Sequences) | Peptide Aggregation: The growing peptide chain, particularly with hydrophobic residues, can aggregate on the solid support, making the N-terminal amine inaccessible.[8] | Improve solvation and disrupt secondary structures. Switch to a more effective solvating solvent like NMP or use a solvent mixture such as DMF/DCM.[1] For severe aggregation, consider using chaotropic salts (e.g., LiCl) or incorporating pseudoproline dipeptides into your sequence. |
| Single Coupling Insufficiency: For particularly challenging couplings, a single coupling cycle may not be enough to achieve a quantitative reaction. | Perform a double coupling. After the initial coupling reaction, wash the resin and then add a fresh solution of the activated amino acid and reagents for a second coupling cycle.[1][2][3] | |
| Presence of Side Products | Racemization: Prolonged reaction times and the use of strong bases can lead to the loss of stereochemical integrity of the chiral amino acid.[6] | Minimize racemization. Use coupling reagents known for low racemization, such as those based on OxymaPure (e.g., COMU).[4][6] Employ weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[2][9] Avoid excessive pre-activation times and elevated temperatures.[3][7] |
| Guanidinylation of N-terminus: This side reaction can occur with an excess of uronium/aminium reagents like HATU or HBTU, leading to chain termination.[3][4] | Use phosphonium-based reagents or stoichiometric amounts. Reagents like PyBOP do not cause this side reaction.[3] Alternatively, use a stoichiometric amount of the uronium reagent relative to the amino acid.[10] |
Frequently Asked Questions (FAQs)
A list of frequently asked questions to quickly address common queries.
Q1: Why are some amino acids considered "sterically hindered"?
A1: Sterically hindered amino acids possess bulky side chains (e.g., Valine, Isoleucine), are α,α-disubstituted (e.g., α-aminoisobutyric acid, Aib), or are N-methylated.[4][11] This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the formation of the peptide bond.[1][6]
Q2: Which coupling reagents are most effective for hindered amino acids?
A2: For challenging couplings, high-reactivity uronium/aminium salts (e.g., HATU, HCTU, COMU) and phosphonium salts (e.g., PyBOP, PyAOP) are recommended over standard carbodiimides.[3][12] Reagents that form highly reactive OAt (e.g., HATU) or Oxyma (e.g., COMU) esters are considered among the most efficient.[8]
Q3: What is "double coupling" and when should I use it?
A3: Double coupling is the process of repeating the coupling step with fresh reagents after an initial coupling reaction.[3] It is a common strategy to ensure complete reaction when incorporating difficult or sterically hindered amino acids, especially if a qualitative test (like the Kaiser test) indicates incomplete coupling after the first attempt.[1][2]
Q4: How can I minimize racemization during the coupling of hindered amino acids?
A4: To minimize racemization, use a coupling reagent with a low racemization tendency (e.g., COMU) and an appropriate additive like HOAt or OxymaPure.[6][12] Employ a weaker base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, and avoid prolonged activation times and high temperatures.[2][7][9]
Q5: Can I use my standard coupling protocol for a hindered amino acid?
A5: Standard protocols are often insufficient for achieving high coupling efficiency with sterically hindered residues.[12] It is typically necessary to employ optimized conditions, which may include using a more potent coupling reagent, increasing the equivalents of the amino acid and reagents, extending the reaction time, or performing a double coupling.[2][12]
Q6: What are acyl fluorides and when should they be used?
A6: Acyl fluorides are highly reactive carboxylic acid derivatives that can be generated in situ.[5][13] They are particularly effective for coupling extremely hindered α,α-disubstituted amino acids where even potent uronium or phosphonium reagents may fail.[1][5]
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the performance of common coupling reagents for sterically hindered amino acids.
| Coupling Reagent | Class | Reactive Ester Formed | Relative Reactivity | Key Advantages | Potential Drawbacks |
| HATU | Aminium/Uronium Salt | OAt ester | Very High | Highly efficient, rapid kinetics, effective for N-methylated amino acids.[8][14] | Can cause guanidinylation; based on potentially explosive HOAt.[3][4] |
| HCTU | Aminium/Uronium Salt | O-6-ClBt ester | High | More reactive than HBTU/PyBOP.[1] | - |
| COMU | Aminium/Uronium Salt | Oxyma ester | Very High | Efficiency comparable to HATU, safer (non-explosive base), reduced allergenic potential.[4][5] | Limited stability in solution. |
| PyBOP | Phosphonium Salt | OBt ester | High | Avoids guanidinylation side reactions; byproducts are less hazardous than BOP.[3][4] | Generally less reactive than HATU.[4] |
| T3P® | Phosphonic Anhydride | - | High | Excellent for substrates prone to epimerization; non-toxic and non-allergenic byproducts.[4] | Different application mechanism than other reagents.[4] |
| DIC/HOBt | Carbodiimide | OBt ester | Moderate | Cost-effective for standard couplings. | Often insufficient for very hindered residues; can lead to side reactions.[1] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of a Sterically Hindered Amino Acid using HATU
This protocol is recommended for achieving high efficiency in sterically demanding couplings.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes, then drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents).[2] Allow for a brief pre-activation of 1-2 minutes.[3]
-
Coupling Reaction: Immediately add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.[2]
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.[3]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), consider performing a second coupling.[3][15]
Protocol 2: Acyl Fluoride Method for Extremely Hindered Couplings
This protocol is an alternative for situations where other potent coupling reagents fail.
-
Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent (e.g., TFFH) and a suitable base.[1][5]
-
Coupling Reaction: Add the solution containing the in situ generated acyl fluoride to the deprotected, resin-bound amine.
-
Reaction Monitoring: Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times may be significantly longer than with other methods.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: General mechanism of aminium salt coupling reagents.
Caption: Primary pathway for racemization via oxazolone formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 15. benchchem.com [benchchem.com]
Navigating the Maze of Peptide Aggregation: A Technical Support Guide for SPPS
For Immediate Release
Researchers, scientists, and drug development professionals frequently encounter the challenge of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS). This common hurdle can lead to decreased yields, difficult purifications, and ultimately, failed syntheses. To address this critical issue, we have launched a comprehensive technical support center featuring troubleshooting guides and frequently asked questions (FAQs). This resource provides targeted solutions and detailed protocols to empower researchers in overcoming aggregation and optimizing their peptide synthesis workflows.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the development of secondary structures like β-sheets.[1][2][3] This aggregation can make the N-terminus of the peptide chain inaccessible, resulting in incomplete or failed coupling and deprotection steps.[1][4]
Q2: Which types of peptide sequences are most susceptible to aggregation?
A2: Sequences that are rich in hydrophobic amino acids, such as Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala), are particularly prone to aggregation.[1][2][4] Additionally, sequences that can form strong hydrogen bonds, including those with Glutamine (Gln), Serine (Ser), and Threonine (Thr), can also present challenges.[1][2] Aggregation is generally not a significant issue before the fifth or sixth amino acid residue has been added to the chain.[5]
Q3: What are the tell-tale signs of on-resin aggregation?
A3: A primary indicator of aggregation is the failure of the peptide-resin to swell properly.[5] In a batch synthesizer, the resin bed may appear shrunken.[2][3] For those using continuous-flow synthesizers, a flattened and broadened deprotection profile can signal aggregation.[2][3] It is also important to note that standard analytical tests for free amines, such as the Kaiser or TNBS test, may yield false negatives in cases of severe aggregation.[1][2][3]
Q4: Is it possible to predict if my peptide sequence is likely to aggregate?
A4: While it is difficult to predict with absolute certainty, several computational tools are available to help researchers identify "difficult" sequences that have a higher propensity for aggregation based on their amino acid composition and hydrophobicity.[1] Utilizing these tools can aid in the proactive selection of a modified synthesis strategy to mitigate potential issues.
Troubleshooting Guide
Issue: Incomplete Coupling or Deprotection
-
Symptoms:
-
Positive Kaiser or TNBS test after the coupling step, indicating the presence of unreacted free amines.[1]
-
Low yield of the desired peptide after cleavage from the resin.
-
Presence of deletion sequences (n-1, n-2, etc.) in the final product, as identified by mass spectrometry.
-
-
Recommended Solutions:
| Solution Category | Specific Action | Rationale |
| Chemical Methods | Incorporate pseudoproline dipeptides at strategic locations. | These dipeptides introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[6] |
| Use 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids. | These backbone-protecting groups physically prevent the hydrogen bonding that causes aggregation.[4][5] | |
| Add chaotropic salts (e.g., CuLi, NaClO₄, KSCN) to the reaction mixture. | These salts disrupt the structure of water and interfere with the hydrogen bonds that cause aggregation.[5] | |
| Modify the deprotection reagent. | For Fmoc deprotection, adding a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) to the piperidine solution can improve the efficiency of Fmoc group removal from aggregated chains.[1] | |
| Solvent & Resin | Switch to a more polar solvent or a solvent mixture. | N-methylpyrrolidone (NMP) or the "magic mixture" (DCM:DMF:NMP at 1:1:1) can improve solvation of the peptide and resin.[4][5] |
| Utilize a low-loading resin or a resin with improved swelling properties. | Lowering the peptide concentration on the resin or using a polyethylene glycol (PEG)-based resin (e.g., TentaGel) can reduce inter-chain interactions.[1][5][7] | |
| Process Adjustments | Increase the coupling temperature. | Higher temperatures can disrupt hydrogen bonds and increase reaction kinetics. Microwave-assisted synthesis is a common method for achieving this.[5][8] |
| Double couple or increase coupling time. | For difficult couplings, repeating the coupling step with fresh reagents can drive the reaction to completion.[1] | |
| Sonicate the reaction mixture. | Sonication can help to physically break up aggregates and improve reagent accessibility.[5] |
Quantitative Comparison of Anti-Aggregation Strategies
The effectiveness of various anti-aggregation strategies can be sequence-dependent. The following table provides a summary of reported improvements in yield and purity for different methods.
| Strategy | Peptide Sequence/Context | Reported Yield/Purity Improvement | Citation(s) |
| Pseudoproline Dipeptides | Highly aggregated sequences | Up to a 10-fold increase in product yield. | [9] |
| Synthesis of Aβ 1–42 | Crude yield increased from 33% to 57%. | [1] | |
| Microwave-Assisted SPPS | Synthesis of Aβ 1–42 | Crude yield of 87% and purity of 67%. | [1] |
| High-Temperature Synthesis | Synthesis of Aβ 1–42 (BOP/HOBt/NMM) | 21-22% yield at 40-55°C. | [1] |
| Use of Anisole as Co-solvent | Synthesis of Aβ 1–42 | Substantially improved purity and yield (specific values not provided). | [1] |
| Dmb-Protected Amino Acids | General "difficult" sequences | Improved reaction rates, higher yields, and fewer impurities. | [10] |
Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pseudoproline dipeptide using phosphonium/aminium activation.
-
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, HBTU, PyBOP) (5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
TNBS test reagents
-
-
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP.
-
In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.
-
Add DIPEA to the solution and mix thoroughly.
-
Immediately add the activated dipeptide solution to the peptide-resin and agitate for 1-2 hours.
-
Perform a TNBS test to confirm the completion of the coupling reaction.[3]
-
If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.
-
Wash the resin thoroughly with DMF and proceed to the next deprotection step.
-
Protocol 2: High-Temperature Solid-Phase Peptide Synthesis
This protocol provides a general procedure for performing SPPS at elevated temperatures, often facilitated by a microwave synthesizer.
-
Materials:
-
Peptide-resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HCTU, HATU)
-
Activation base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Microwave peptide synthesizer
-
-
Procedure:
-
Place the peptide-resin in the reaction vessel of the microwave synthesizer.
-
Deprotection: Add the deprotection solution and apply microwave energy to reach the desired temperature (e.g., 75°C) for a specified duration (e.g., 3-5 minutes).[1]
-
Wash the resin thoroughly with DMF.
-
Coupling: Add the Fmoc-protected amino acid, coupling reagent, and activation base dissolved in DMF. Apply microwave energy to reach the target temperature (e.g., 75-90°C) for a specified time (e.g., 5-10 minutes).[1]
-
Wash the resin thoroughly with DMF.
-
Repeat the deprotection and coupling cycles for the remainder of the sequence.
-
Protocol 3: Use of Dmb-Protected Amino Acid Dipeptides
This protocol outlines the incorporation of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide.
-
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3 equivalents)
-
Coupling reagent (e.g., DIC/HOBt) (3 equivalents each)
-
DMF/DCM (2:1)
-
TNBS test reagents
-
-
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide and HOBt in a minimal volume of DMF/DCM (2:1).
-
Add DIC to the solution and allow it to pre-activate for 10 minutes.
-
Add the activated dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a TNBS test to confirm complete coupling.[1]
-
Wash the resin thoroughly with DMF and proceed with the synthesis.
-
Visualizing SPPS Workflows
Caption: Troubleshooting workflow for peptide aggregation during SPPS.
Caption: Overview of strategies to minimize peptide aggregation in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 8. csbio.com [csbio.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Optimization of Cleavage Cocktails for Cys-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful cleavage of Cys-containing peptides from solid support.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cleavage of peptides containing cysteine residues, offering potential causes and proven solutions.
Problem 1: My mass spectrometry results show an unexpected mass increase of +56 Da on my Cys-containing peptide.
Cause: This mass addition is a strong indicator of S-tert-butylation of one or more cysteine residues.[1] This common side reaction occurs when the highly reactive thiol group of cysteine is alkylated by tert-butyl cations. These cations are generated in significant quantities during the trifluoroacetic acid (TFA)-mediated removal of tert-butyl-based protecting groups (e.g., Boc on the N-terminus or tBu on other side chains) from the peptide sequence.[1][2]
Solutions:
-
Enhance Scavenging: The standard TFA/Triisopropylsilane (TIS)/H₂O cocktail is often insufficient to effectively trap all the generated tert-butyl cations.[1] The inclusion of more efficient thioether scavengers is recommended. A combination of thioanisole and dimethylsulfide (DMS) has been shown to be particularly beneficial in reducing S-tert-butylation.[1][2]
-
Incorporate a Reducing Agent: The addition of a disulfide-reducing agent, such as dithiothreitol (DTT), to the cleavage cocktail can also help minimize this side reaction.[1][2]
-
Implement a Two-Step Cleavage Protocol: A highly effective strategy to significantly reduce S-tert-butylation is to perform the cleavage in two steps with increasing TFA concentration.[1][2]
Problem 2: My HPLC analysis shows significant amounts of dimers or oligomers of my peptide.
Cause: The formation of dimers or oligomers is typically due to the oxidation of the free sulfhydryl groups on cysteine residues, which leads to the formation of intermolecular disulfide bonds.[3][4] This can occur during the cleavage process if the reaction environment is not sufficiently reducing, or it can happen during the subsequent workup and purification steps.[4]
Solutions:
-
Utilize a Thiol Scavenger: The most critical step to prevent oxidation is the inclusion of a thiol scavenger in the cleavage cocktail.[5][6] 1,2-ethanedithiol (EDT) is a commonly used and effective scavenger for maintaining cysteine residues in their reduced state.[5][6] Dithiothreitol (DTT) is another excellent option.[4]
-
Work Under an Inert Atmosphere: To minimize exposure to atmospheric oxygen, which promotes oxidation, it is advisable to perform the cleavage and initial workup steps under an inert atmosphere, such as nitrogen or argon.[7]
-
Post-Cleavage Reduction: If disulfide bond formation has already occurred, the crude peptide can be treated with a reducing agent like DTT or Tris(2-carboxyethyl)phosphine (TCEP) after cleavage to reduce the disulfide bonds back to free thiols.[3]
Problem 3: I am observing an unexpected S-alkylation of a C-terminal Cysteine when using Wang resin.
Cause: An unexpected S-alkylation of Cys-containing peptides can occur during the final TFA cleavage of peptides from Wang solid support.[8][9] The source of the alkylating agent is the p-hydroxyl benzyl group that is liberated from the Wang linker upon acidic decomposition.[8][9] This side reaction is particularly prevalent when the Cysteine residue is located at the C-terminus.[10]
Solutions:
-
Optimize Scavenger Composition: While the commonly used scavenger triisopropylsilane (TIS) alone is unable to completely suppress this side reaction, the addition of other scavengers can minimize the formation of the by-product.[10] A cocktail containing 1,2-ethanedithiol (EDT) is effective in reducing this side reaction.[9]
-
Consider Alternative Resins: For the synthesis of peptide acids with a C-terminal cysteine, using trityl-type resins such as 2-chlorotrityl resin is strongly recommended as they have been shown to reduce this side reaction to more acceptable levels.[6]
Problem 4: My peptide containing a C-terminal Cysteine shows a +51 Da adduct.
Cause: This side product is identified as 3-(1-Piperidinyl)alanine and forms when peptides with a C-terminal cysteine are synthesized using Fmoc/tBu protocols.[10] The formation is initiated by a base-catalyzed elimination of the protected sulfhydryl group, which results in a dehydroalanine residue. This intermediate then reacts with piperidine, which is used for Fmoc deprotection.[10][11]
Solution:
-
Use a Sterically Bulky Protecting Group: Utilizing the sterically bulky trityl (Trt) protecting group for the cysteine side chain will help to minimize, although not completely eliminate, the formation of this side product.[10]
Frequently Asked Questions (FAQs)
Q1: What is the role of scavengers in a cleavage cocktail for Cys-containing peptides?
A1: Scavengers are essential reagents added to the TFA cleavage cocktail to "trap" reactive carbocations and other electrophilic species that are liberated from the side-chain protecting groups and the resin linker during acidolysis.[12] For Cys-containing peptides, scavengers play two critical roles:
-
Preventing Alkylation: They quench reactive carbocations (e.g., t-butyl cations) that can otherwise lead to the irreversible S-alkylation of the cysteine thiol group.[2][12]
-
Preventing Oxidation: They maintain a reducing environment, which prevents the oxidation of the free cysteine thiol to form undesired disulfide bonds.[4][5]
Q2: Which scavengers are recommended for the cleavage of peptides containing Cysteine?
A2: The choice of scavengers depends on the specific sequence and the protecting groups used. For Cys-containing peptides, a combination of scavengers is often optimal.
-
Triisopropylsilane (TIS): Highly effective at quenching trityl cations and other carbocations.[6]
-
1,2-Ethanedithiol (EDT): A thiol scavenger that helps to keep the cysteine residues in a reduced state and prevents oxidation.[5][6] It also helps minimize side-products from alkylation of the cysteine thiol group.[6]
-
Dithiothreitol (DTT): A strong reducing agent that effectively prevents disulfide bond formation.[4]
-
Thioanisole: A scavenger that can help prevent the reattachment of protecting groups and reduce S-alkylation.[2]
Q3: How long should the cleavage reaction be carried out?
A3: For most peptides, a cleavage time of 2-4 hours at room temperature is sufficient.[4] However, the complete removal of some side-chain protecting groups, such as Pmc or Mtr on Arginine, may require longer reaction times.[3] It is always recommended to perform a trial cleavage and monitor the reaction over time by HPLC to determine the optimal cleavage time for a specific peptide.[3]
Q4: Can I use a standard cleavage cocktail for all my Cys-containing peptides?
A4: While a general-purpose cleavage cocktail can be a good starting point, no single cleavage and deprotection procedure is optimal for all peptides.[3] The ideal cocktail composition and reaction conditions should be tailored based on the amino acid composition of the peptide, the protecting groups used, and the solid support.[3] For peptides with multiple sensitive residues, a more complex cocktail like Reagent K is often recommended.[13][14]
Data Presentation
Table 1: Common Cleavage Cocktails for Cys-Containing Peptides
| Reagent Name/Composition | Ratios (v/v/v...) | Target Application & Notes |
| Standard Cocktail | TFA / TIS / H₂O | 95 / 2.5 / 2.5 |
| Cocktail with EDT | TFA / TIS / H₂O / EDT | 92.5 / 2.5 / 2.5 / 2.5 |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT | 82.5 / 5 / 5 / 5 / 2.5 |
| Reagent B | TFA / Phenol / H₂O / TIS | 88 / 5 / 5 / 2 |
| Two-Step Cleavage (Step 1) | TFA / TIS / H₂O / Thioanisole / DMS / DTT | 70 / 5 / 5 / 10 / 10 / (1% w/v) |
| Two-Step Cleavage (Step 2) | Increase TFA to 80-90% | - |
Experimental Protocols
Protocol 1: General TFA Cleavage and Peptide Precipitation
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.[4]
-
Prepare Cleavage Cocktail: In a fume hood, freshly prepare the desired cleavage cocktail (e.g., 2 mL of TFA/TIS/H₂O/EDT 92.5:2.5:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Stir or agitate the mixture at room temperature for 2-3 hours. The resin may change color, for instance, turning deep yellow if Trt-protected amino acids are present.[3]
-
Peptide Filtration: Filter the resin using a sintered glass funnel and collect the filtrate, which contains the cleaved peptide.[4]
-
Resin Wash: Wash the resin with a small amount of fresh TFA and combine the filtrates.[4]
-
Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold (-20°C) diethyl ether to precipitate the peptide.[4][15]
-
Isolation: Centrifuge the mixture to pellet the crude peptide and decant the ether.[4][15]
-
Washing: Wash the peptide pellet with cold ether 2-3 times to remove residual scavengers.[4]
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4][15]
Protocol 2: Two-Step Cleavage for Minimizing S-tert-Butylation
-
Resin Preparation: Follow Step 1 from the general protocol.
-
Step 1 Cocktail Preparation: In a fume hood, prepare the initial cleavage cocktail: for a 5 mL total volume, use 3.5 mL TFA, 0.25 mL TIS, 0.25 mL deionized water, 0.5 mL thioanisole, 0.5 mL DMS, and 50 mg DTT.[1]
-
Initial Cleavage: Add the cocktail to the resin and agitate at room temperature for 30 minutes.[1]
-
Step 2 - TFA Addition: Add pure TFA to the reaction mixture to bring the final TFA concentration to approximately 80-90%.[1]
-
Final Cleavage: Continue to agitate the mixture for an additional 1.5 to 2 hours at room temperature.[1]
-
Isolation and Precipitation: Follow Steps 4-9 from the general protocol to isolate, precipitate, and dry the final peptide product.[1]
Mandatory Visualization
Caption: General workflow for the cleavage and isolation of a synthetic peptide.
Caption: Common side reactions involving cysteine during TFA cleavage and their prevention.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. langene.com [langene.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Cysteine Alkylation: Fmoc-(2-bromoethyl)carbamate vs. Iodoacetamide
For researchers, scientists, and drug development professionals engaged in proteomics, protein functional studies, and the development of targeted covalent inhibitors, the selective modification of cysteine residues is a critical technique. The choice of alkylating agent significantly impacts the efficiency, specificity, and overall success of these experiments. This guide provides an objective comparison of a bromoacetamide derivative, Fmoc-(2-bromoethyl)carbamate, and the widely used iodoacetamide for cysteine alkylation, supported by experimental data and detailed methodologies.
Iodoacetamide has long been the go-to reagent for cysteine alkylation due to its high reactivity. However, concerns about its off-target reactivity have prompted the exploration of alternatives. Bromoacetamide derivatives, such as Fmoc-(2-bromoethyl)carbamate, are emerging as compelling options, potentially offering a more favorable balance between reactivity and specificity.
At a Glance: Key Performance Metrics
The following table summarizes the key performance indicators for Fmoc-(2-bromoethyl)carbamate and iodoacetamide, based on published data for bromoacetamides and iodoacetamide.
| Feature | Fmoc-(2-bromoethyl)carbamate (inferred from Bromoacetamides) | Iodoacetamide |
| Primary Target | Cysteine Thiol (-SH) | Cysteine Thiol (-SH) |
| Reaction Mechanism | SN2 Nucleophilic Substitution | SN2 Nucleophilic Substitution |
| Reactivity | High, comparable to iodoacetamide.[1][2] | Very High.[3][4] |
| Specificity for Cysteine | Potentially higher than iodoacetamide.[5] | Good, but with known off-target reactions.[1][6] |
| Common Side Reactions | Alkylation of methionine, histidine, and lysine, particularly at higher pH and concentrations.[1][7] | Alkylation of methionine, histidine, lysine, and N-termini, especially at alkaline pH.[6][8] |
| Optimal pH Range | 7.5 - 8.5[7] | 7.5 - 8.5[4] |
| Product Stability | Forms a stable thioether bond.[7] | Forms a stable thioether bond.[4] |
Delving Deeper: Reactivity and Specificity
Both Fmoc-(2-bromoethyl)carbamate and iodoacetamide are haloacetyl reagents that alkylate cysteine residues via an SN2 nucleophilic substitution mechanism. This reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the cysteine thiol group is deprotonated to the more nucleophilic thiolate anion.[7]
While both reagents are highly reactive towards cysteine, a key distinction lies in their specificity. Iodoacetamide is well-documented to exhibit off-target reactivity, particularly with methionine residues.[6][8] It can also react with histidine, lysine, and the N-terminus of proteins, especially under non-optimal conditions like high pH or a large excess of the reagent.[1][6] This can lead to a heterogeneous mixture of modified proteins, complicating data analysis in techniques like mass spectrometry.
Bromoacetamides, the class of compounds to which Fmoc-(2-bromoethyl)carbamate belongs, are reported to have a reactivity profile comparable to their iodo-counterparts but with potentially greater residue specificity.[1][5] This enhanced specificity can be a significant advantage in complex biological samples, as it minimizes artifactual modifications and improves the accuracy of cysteine-focused studies. The lower propensity for side reactions with bromoacetamides can lead to more homogeneous products.[5]
The fluorenylmethyloxycarbonyl (Fmoc) group on Fmoc-(2-bromoethyl)carbamate offers an additional feature. This protecting group is stable under the conditions of cysteine alkylation but can be readily removed under basic conditions (e.g., with piperidine), a common step in solid-phase peptide synthesis. This allows for subsequent modifications at the newly introduced amino group if desired.
Experimental Protocols
Below are detailed methodologies for performing cysteine alkylation using both iodoacetamide and a general protocol for bromoacetamide derivatives, which can be adapted for Fmoc-(2-bromoethyl)carbamate.
Protocol 1: Cysteine Alkylation with Iodoacetamide (In-Solution)
This protocol is adapted from standard procedures used in proteomics.[9][10]
Materials:
-
Protein sample in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.3, with 8 M urea).
-
Dithiothreitol (DTT) stock solution (e.g., 0.5 M in water).
-
Iodoacetamide (IAA) stock solution (e.g., 500 mM in water, freshly prepared and protected from light).
-
Quenching solution (e.g., 0.5 M DTT in water).
Procedure:
-
Reduction: To the protein solution, add DTT to a final concentration of 5 mM. Incubate for 30-60 minutes at 56°C to reduce disulfide bonds.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add freshly prepared iodoacetamide solution to a final concentration of 14 mM. Incubate for 30 minutes at room temperature in the dark.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 10 mM (an additional 5 mM). Incubate for 15 minutes at room temperature in the dark.
-
Downstream Processing: The sample is now ready for downstream applications such as buffer exchange, digestion, and mass spectrometry analysis.
Protocol 2: Cysteine Alkylation with Fmoc-(2-bromoethyl)carbamate (General Protocol for Bromoacetamide Derivatives)
This protocol is based on general guidelines for using bromoacetamide reagents for bioconjugation.[7][11]
Materials:
-
Cysteine-containing peptide or protein in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5).
-
Fmoc-(2-bromoethyl)carbamate.
-
Solvent for dissolving the bromoacetamide reagent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)).
-
Quenching solution (e.g., 1 M L-cysteine or DTT in reaction buffer).
Procedure:
-
Peptide/Protein Preparation: Dissolve the cysteine-containing molecule in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve Fmoc-(2-bromoethyl)carbamate in a minimal amount of DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Alkylation Reaction: Add the Fmoc-(2-bromoethyl)carbamate stock solution to the peptide/protein solution to achieve a 5- to 20-fold molar excess of the reagent over the cysteine residues.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. Monitor the reaction progress by a suitable analytical method like HPLC-MS.
-
Quenching: Stop the reaction by adding an excess of the quenching solution (e.g., 10-fold molar excess over the initial amount of the bromoacetamide reagent). Incubate for at least 30 minutes at room temperature.
-
Purification: Purify the modified peptide/protein from excess reagent and byproducts using a suitable method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical reactions and a typical experimental workflow for cysteine alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lab.rockefeller.edu [lab.rockefeller.edu]
- 10. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 11. benchchem.com [benchchem.com]
(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate vs other cross-linking reagents
A Comparative Guide to Cross-Linking Reagents: (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate in Context
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating complex biological processes. Cross-linking reagents are vital for stabilizing protein-protein interactions and probing cellular pathways. This guide provides a comprehensive comparison of various cross-linking reagents, with a special focus on understanding the distinct role of this compound, a molecule more accurately defined as a PROTAC (Proteolysis Targeting Chimera) linker.
Understanding the Function of this compound
Initial investigations into this compound reveal its primary application not as a traditional cross-linking reagent for studying protein-protein interactions, but as a bifunctional linker in the synthesis of PROTACs.[1][2][3][4] PROTACs are novel therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[1][2] In this context, the term "linker" refers to the chemical scaffold that connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.
While not a cross-linker in the conventional sense, the chemical reactivity of its functional groups—a carbamate and a bromoethyl group—can be compared to the reactive moieties of traditional cross-linking reagents. The bromine atom, for instance, can undergo nucleophilic substitution with functional groups like amines and thiols, a principle shared with some cross-linking chemistries.[3]
Comparison with Traditional Cross-Linking Reagents
Traditional cross-linking reagents are designed to covalently link two or more molecules, thereby providing insights into their proximity and interactions.[5][6][7][8] These reagents are broadly categorized based on their reactive groups and the nature of the spacer arm. A comparison of the properties of this compound with common cross-linking reagents is summarized below.
| Feature | This compound | Glutaraldehyde | DSS (Disuccinimidyl suberate) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Primary Application | PROTAC Linker[1][2] | Protein cross-linking[9] | Amine-to-amine cross-linking[6][10] | Carboxyl-to-amine cross-linking ("zero-length")[10][11] | Amine-to-sulfhydryl cross-linking[5][7] |
| Reactive Towards | Nucleophiles (e.g., amines, thiols) via the bromoethyl group[3] | Primary amines (e.g., lysine)[9] | Primary amines (e.g., lysine)[6] | Carboxyl groups (to form an active intermediate that reacts with amines)[11] | Primary amines (NHS ester end) and sulfhydryls (maleimide end)[5] |
| Spacer Arm Length | Variable depending on the full PROTAC molecule | 5 Å | 11.4 Å[10] | 0 Å (forms a direct amide bond)[11] | 8.3 Å (spacer arm)[7] |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable | Non-cleavable | Non-cleavable |
| Cell Permeability | Generally permeable (as part of a PROTAC) | Permeable[9] | Permeable | Generally not cell-permeable (charged) | Not cell-permeable (charged due to sulfo-group) |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these chemical tools. Below are representative protocols for protein cross-linking using common reagents.
Protocol 1: In Vitro Protein Cross-Linking with Glutaraldehyde
This protocol is adapted from established methods for cross-linking purified proteins.[9][12]
Materials:
-
Purified protein sample
-
Glutaraldehyde solution (e.g., 25% aqueous solution)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Sample Preparation: Prepare the protein sample in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Cross-Linking Reaction: Add glutaraldehyde to the protein solution to a final concentration of 0.1-1% (v/v). Incubate the mixture for 15-30 minutes at room temperature.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to neutralize any unreacted glutaraldehyde.
-
Analysis: The cross-linked products can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.[12]
Protocol 2: Cell Surface Protein Cross-Linking with Sulfo-SMCC
This protocol outlines the steps for cross-linking proteins on the surface of living cells using a water-soluble, heterobifunctional cross-linker.
Materials:
-
Suspension or adherent cells
-
Sulfo-SMCC
-
Reaction buffer (e.g., ice-cold PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash the cells twice with ice-cold PBS to remove any amine-containing culture media. Resuspend or keep the cells in ice-cold PBS.
-
Cross-Linking Reaction: Add Sulfo-SMCC to the cell suspension to a final concentration of 1-2 mM. Incubate for 30 minutes at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at 4°C.
-
Cell Lysis: Wash the cells with PBS and then lyse them using an appropriate lysis buffer to extract the cross-linked protein complexes.
-
Analysis: Analyze the cell lysate by immunoprecipitation followed by Western blotting or mass spectrometry to identify the cross-linked proteins.
Visualizing Molecular Interactions and Workflows
Diagrams are essential for conceptualizing the complex processes involved in protein cross-linking and PROTAC-mediated protein degradation.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: A generalized workflow for protein cross-linking experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Buy this compound | 340187-12-4 [smolecule.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Protein Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. jpsionline.com [jpsionline.com]
- 9. fgsc.net [fgsc.net]
- 10. クロスリンカー選択ガイド [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Thyl Modifying Reagents: Alternatives to N-Fmoc-2-bromoethylamine
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selective modification of cysteine residues is a critical technique. While N-Fmoc-2-bromoethylamine serves as a valuable reagent for introducing a protected amine group via thiol alkylation, a diverse array of alternative reagents offers distinct advantages in terms of reaction efficiency, specificity, and the stability of the final conjugate. This guide provides an objective comparison of the leading alternatives to N-Fmoc-2-bromoethylamine for thiol modification, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for your specific research needs.
The primary alternatives to haloalkanes like N-Fmoc-2-bromoethylamine fall into three main categories based on their reactive groups: maleimides, vinyl sulfones, and haloacetamides. Each class of reagents reacts with the nucleophilic thiol group of cysteine via different mechanisms, resulting in conjugates with varying characteristics.
Comparative Analysis of Thiol Modification Reagents
The choice of a thiol-modifying reagent is dictated by the specific requirements of the application, including the desired stability of the conjugate, the reaction kinetics, and the tolerance of the biomolecule to the reaction conditions. The following table summarizes the key performance characteristics of the major classes of thiol-reactive reagents.
| Feature | Haloalkylamines (e.g., N-Fmoc-2-bromoethylamine) | Haloacetamides (e.g., Iodoacetamide) | Maleimides | Vinyl Sulfones |
| Reaction Mechanism | SN2 Alkylation | SN2 Alkylation[1] | Michael Addition[2] | Michael Addition[3] |
| Primary Target | Cysteine Thiol | Cysteine Thiol[1] | Cysteine Thiol[2] | Cysteine Thiol[3] |
| Reaction pH | Slightly Alkaline (pH 7.5-8.5) | Slightly Alkaline (pH 8.0-8.5)[4] | Neutral to Slightly Acidic (pH 6.5-7.5)[2] | Slightly Alkaline (pH > 8.0) |
| Reaction Speed | Moderate | Moderate to Fast[5] | Fast[5] | Moderate to Fast[6] |
| Selectivity | Moderate; can react with other nucleophiles. | Moderate; potential for off-target reactions with Met, Lys, His at higher pH and excess reagent.[7] | High for thiols at pH 6.5-7.5; reactivity with amines increases at pH > 7.5.[2] | High for thiols, especially under slightly acidic to neutral conditions.[3] |
| Conjugate Stability | Stable Thioether Bond | Stable Thioether Bond[1] | The resulting thiosuccinimide linkage is susceptible to hydrolysis and retro-Michael addition (thiol exchange).[8][9] | Stable Thioether Sulfone Bond; generally more stable than maleimide adducts.[3] |
| Key Advantages | Introduces a protected primary amine. | Well-established chemistry, readily available reagents. | Rapid reaction kinetics at physiological pH. | Forms highly stable conjugates, resistant to thiol exchange. |
| Key Disadvantages | Potential for lower selectivity. | Off-target reactivity, light-sensitive reagents. | Conjugate instability in the presence of other thiols.[9] | Slower reaction rates compared to maleimides. |
In-Depth Look at Thiol Modification Alternatives
Haloacetamides (Iodoacetamides and Bromoacetamides)
Haloacetyl derivatives, such as iodoacetamide and bromoacetamide, are classic alkylating agents that react with cysteine thiols via an SN2 mechanism to form a stable thioether bond.[1] The reaction is most efficient at a slightly alkaline pH (8.0-8.5), where the thiol group is deprotonated to the more nucleophilic thiolate anion.[4] While effective, a key consideration with haloacetamides is their potential for off-target reactivity with other nucleophilic amino acid residues like methionine, lysine, and histidine, particularly when used in excess or at a higher pH.[7] Iodoacetamide is generally more reactive than its bromo- and chloro-analogs.[10]
Maleimides
Maleimides are highly popular thiol-reactive reagents that undergo a Michael addition reaction with the sulfhydryl group of cysteine.[2] This reaction is highly selective for thiols within a pH range of 6.5 to 7.5 and proceeds rapidly under physiological conditions.[2] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[2] However, a significant drawback of maleimide chemistry is the stability of the resulting thiosuccinimide linkage. This bond is susceptible to a retro-Michael reaction, leading to the exchange of the conjugated molecule with other thiols present in the biological environment, such as glutathione.[8][9] The succinimide ring can also undergo hydrolysis, which can lead to a more stable, ring-opened product but results in a heterogeneous mixture.[8]
Vinyl Sulfones
Vinyl sulfones are another class of Michael acceptors that react with thiols to form a stable thioether sulfone linkage.[3] A key advantage of vinyl sulfones is the exceptional stability of the resulting conjugate, which is resistant to hydrolysis and retro-Michael addition, making them a superior choice for applications requiring long-term stability in vivo.[3] The reaction with thiols is generally favored under slightly alkaline conditions. While highly selective for thiols, the reaction kinetics of vinyl sulfones are typically slower than those of maleimides.[6]
Experimental Workflows and Protocols
Successful thiol modification requires careful optimization of reaction conditions to ensure high efficiency and selectivity. Below is a generalized experimental workflow followed by specific protocols for commonly used reagents.
General Experimental Workflow for Thiol Modification
Caption: A generalized experimental workflow for the modification of protein thiols.
Experimental Protocol: Thiol Modification with Iodoacetamide
This protocol details the alkylation of cysteine residues using iodoacetamide.
1. Protein Preparation and Reduction:
- Dissolve the protein in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.3) if necessary to expose buried cysteine residues.
- Add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 5-10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.
- Incubate at 56°C for 30-60 minutes to reduce all disulfide bonds.[11] Note: Avoid temperatures above 60°C when using urea to prevent carbamylation.[11]
- If DTT was used, it must be removed prior to alkylation (e.g., via a desalting column), as its thiol groups will react with the iodoacetamide. TCEP does not contain thiols and often does not require removal.[12]
2. Alkylation Reaction:
- Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in water or buffer). Iodoacetamide solutions are light-sensitive and should be prepared immediately before use and protected from light.[11]
- Add the iodoacetamide solution to the reduced protein sample to a final concentration of 14-20 mM. A common practice is to use a 2- to 3-fold molar excess of iodoacetamide over the reducing agent.
- Incubate the reaction mixture in the dark at room temperature for 30-45 minutes.[11]
3. Quenching and Purification:
- Quench any unreacted iodoacetamide by adding a small molecule thiol, such as DTT to a final concentration of 5 mM or 2-mercaptoethanol.
- Purify the alkylated protein from excess reagents and byproducts using a suitable method such as dialysis, size-exclusion chromatography (desalting column), or precipitation.
Experimental Protocol: Thiol Modification with Maleimide
This protocol describes the conjugation of a maleimide-functionalized molecule to a protein's cysteine residues.
1. Protein Preparation:
- Dissolve the protein in a thiol-free buffer at a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline (PBS) or HEPES buffer).[2] Avoid amine-containing buffers like Tris, as they can react with maleimides at higher pH values.
- If the protein contains disulfide bonds that need to be modified, reduce them as described in the iodoacetamide protocol using TCEP. If DTT is used, it must be removed.
2. Conjugation Reaction:
- Dissolve the maleimide reagent in a water-miscible organic solvent such as DMSO or DMF to prepare a concentrated stock solution.
- Add the maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of the maleimide reagent over the protein is a common starting point, but the optimal ratio should be determined empirically.[2]
- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
3. Quenching and Purification:
- Quench the reaction by adding a low molecular weight thiol such as free cysteine or 2-mercaptoethanol to consume any unreacted maleimide.
- Purify the protein conjugate using an appropriate method like size-exclusion chromatography or dialysis to remove excess maleimide reagent and quenching agent.
Signaling Pathways and Logical Relationships in Thiol Redox Proteomics
The modification of cysteine thiols is a key mechanism in cellular signaling and redox regulation. Reactive oxygen species (ROS) can lead to various oxidative post-translational modifications of cysteine residues, which can be studied using thiol-reactive probes. The following diagram illustrates a common strategy in redox proteomics to identify oxidized cysteine residues.
Caption: A workflow for the identification of oxidized cysteine residues in redox proteomics.[13][14]
Conclusion
The selection of a thiol modification reagent requires a careful consideration of the desired outcome of the bioconjugation. While N-Fmoc-2-bromoethylamine and other haloalkylamines are useful for introducing specific functionalities, alternatives such as maleimides, vinyl sulfones, and haloacetamides provide a broader range of options with distinct advantages. Maleimides offer rapid kinetics at physiological pH, making them suitable for many applications, although the stability of the resulting conjugate can be a concern.[8][9] For applications demanding high stability, particularly in vivo, vinyl sulfones represent an excellent alternative due to the formation of robust, irreversible thioether sulfone linkages.[3] Haloacetamides remain a reliable choice, though careful control of reaction conditions is necessary to minimize off-target reactions. By understanding the chemical principles and performance characteristics of each class of reagent, researchers can make an informed decision to select the most appropriate tool for their specific bioconjugation needs.
References
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 12. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteomic approaches to the characterization of protein thiol modification - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Protein Labeling with Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The precise attachment of labels to proteins is fundamental for a vast array of applications, from developing antibody-drug conjugates (ADCs) to creating sophisticated molecular probes. Validating that a label is attached to the correct site and in the desired quantity (stoichiometry) is a critical step that ensures data reliability and therapeutic efficacy. Mass spectrometry (MS) has become the gold standard for this validation, offering unparalleled sensitivity and specificity. This guide compares the leading MS-based methods for validating protein labeling, providing the data and protocols needed to select the best strategy for your research.
Comparison of Core Mass Spectrometry Validation Strategies
The primary methods for validating protein labeling can be broadly categorized into three approaches: Bottom-Up, Top-Down, and Targeted Proteomics. Each offers distinct advantages and is suited for different analytical goals.
| Parameter | Bottom-Up Proteomics | Top-Down Proteomics | Targeted Proteomics (SRM/MRM) |
| Primary Goal | Identification of labeling site | Characterization of the entire proteoform, including stoichiometry | Absolute or relative quantification of specific labeled peptides |
| Labeling Site ID | Excellent; provides peptide-level localization | Good; localization can be challenging for large proteins | Confirmatory; requires prior knowledge of the target peptide |
| Stoichiometry | Estimated via peptide ratios; can be imprecise | Excellent; directly measures the mass of the intact labeled protein | Excellent for target peptides; provides precise quantification |
| Sensitivity | High | Moderate to Low | Very High |
| Throughput | High | Low | High (for pre-defined targets) |
| Intact Protein Info | Lost during digestion | Preserved | Lost during digestion |
| Key Advantage | Robust and high-throughput for identifying where a label is attached.[1][2] | Provides a complete picture of all modifications on a single protein molecule.[3][4] | Unmatched sensitivity and accuracy for quantifying known labeled sites.[5][6][7] |
Methodologies & Experimental Protocols
A successful validation experiment depends on a meticulously executed protocol. The most common and broadly applicable method is the bottom-up or "shotgun" proteomics approach.
Detailed Protocol: Bottom-Up Validation of Protein Labeling
This protocol outlines the standard steps for preparing a labeled protein sample for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]
1. Sample Preparation & Protein Digestion:
-
Protein Extraction : Start with the purified labeled protein. Ensure the buffer is compatible with downstream enzymatic digestion (e.g., avoid high concentrations of detergents or denaturants that inhibit proteases).
-
Reduction : Cleave disulfide bonds by adding a reducing agent like Dithiothreitol (DTT) and incubating. This linearizes the protein, making it accessible to the protease.[9]
-
Alkylation : Cap the newly formed free thiols to prevent them from reforming disulfide bonds. Iodoacetamide (IAA) is commonly used for this step.
-
Enzymatic Digestion : Digest the protein into smaller peptides using a sequence-specific protease. Trypsin is the most widely used enzyme, as it cleaves C-terminal to lysine and arginine residues, generating peptides of a predictable size and charge suitable for MS analysis.[1][9]
2. LC-MS/MS Analysis:
-
Peptide Cleanup : Before injection into the mass spectrometer, desalt the peptide mixture using a solid-phase extraction (SPE) method, such as a C18 column. This removes salts and other contaminants that can interfere with ionization.
-
Liquid Chromatography (LC) Separation : Separate the complex peptide mixture based on hydrophobicity using reversed-phase high-performance liquid chromatography (HPLC).[6] This separation reduces the complexity of the mixture entering the mass spectrometer at any given time.
-
Mass Spectrometry (MS) Analysis : Introduce the separated peptides into the mass spectrometer via an electrospray ionization (ESI) source.
-
MS1 Scan : The mass spectrometer performs a full scan to measure the mass-to-charge ratio (m/z) of all eluting peptides.
-
MS2 Scan (Tandem MS) : The instrument selects the most intense peptide ions from the MS1 scan, fragments them, and measures the m/z of the resulting fragment ions.[10]
-
3. Data Analysis:
-
Database Searching : Use specialized software (e.g., Mascot, MaxQuant) to match the experimental MS/MS fragment spectra against a theoretical database containing the sequence of the target protein.[8]
-
Site Identification : The software identifies peptides that have a mass shift corresponding to the mass of the label. The fragmentation pattern in the MS/MS spectrum confirms the specific amino acid residue where the label is attached.
-
Quantification : The relative abundance of labeled versus unlabeled peptides can be estimated by comparing the signal intensities of their corresponding peaks in the MS1 scan.[11]
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the experimental workflows for the primary validation methods.
Caption: Bottom-Up Proteomics Workflow for Labeling Validation.
Caption: Logical Comparison of Top-Down vs. Bottom-Up Validation.
Choosing the Right Method
-
For identifying the precise location of a label: Bottom-up proteomics is the most robust and widely used method.[12] Its high sensitivity and throughput make it ideal for routine validation.
-
For determining the degree of labeling (stoichiometry): When you need to know how many labels are attached to each protein molecule (e.g., for ADCs), Top-down proteomics is superior as it analyzes the intact protein.[3][13]
-
For quantifying a known labeled site in many samples: If the labeling site is already known and the goal is high-precision quantification for quality control or biomarker studies, a Targeted proteomics approach like Selected Reaction Monitoring (SRM) is the most powerful tool.[7][10]
By understanding the strengths and limitations of each mass spectrometry technique, researchers can design validation experiments that provide clear, reliable, and comprehensive characterization of their labeled proteins.
References
- 1. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bottom-up proteomics - Wikipedia [en.wikipedia.org]
- 3. Top-down proteomics - Wikipedia [en.wikipedia.org]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. UWPR [proteomicsresource.washington.edu]
- 7. Targeted Quantitative Proteomics – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 8. Bottom-Up Proteomics Guide: Principles, Workflows, and LCâMS/MS Applications - MetwareBio [metwarebio.com]
- 9. Bottom-Up Proteomics: Principles, Workflow, and Analysis | Technology Networks [technologynetworks.com]
- 10. Targeted Quantitation of Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Bottom-Up Proteomics | Thermo Fisher Scientific - US [thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
Navigating the Maze of Cysteine Alkylation: A Comparative Guide for Proteomics Researchers
A deep dive into the performance of common cysteine alkylating agents, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the optimal reagent for their proteomics workflow.
In the intricate world of proteomics, the accurate identification and quantification of proteins hinges on meticulous sample preparation. A critical step in this process is the reduction and alkylation of cysteine residues. This prevents the reformation of disulfide bonds, ensuring proteins are fully denatured and accessible to enzymatic digestion, ultimately leading to more comprehensive proteome coverage. However, the choice of alkylating agent is far from trivial, with each reagent presenting a unique profile of reactivity, specificity, and potential for introducing unwanted side reactions. This guide offers a comparative analysis of commonly used cysteine alkylating agents, supported by experimental data, to empower researchers in making informed decisions for their specific experimental needs.
Performance Showdown: A Head-to-Head Comparison
The ideal cysteine alkylating agent should exhibit high reactivity towards cysteine thiols while minimizing off-target modifications of other amino acid residues. Here, we compare the performance of several widely used agents: Iodoacetamide (IAA), 2-Chloroacetamide (CAA), Acrylamide (AA), and N-ethylmaleimide (NEM).
| Alkylating Agent | Primary Target | Known Off-Target Reactions (Cross-Reactivity) | Key Considerations |
| Iodoacetamide (IAA) | Cysteine (Thiol group) | Methionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine, N-terminus.[1] | The most commonly used alkylating agent with extensive literature on its side reactions.[1] Can lead to a significant number of off-target modifications.[1] |
| 2-Chloroacetamide (CAA) | Cysteine (Thiol group) | Lower off-target alkylation compared to iodoacetamide, but can cause significant methionine oxidation.[1][2][3][4][5] | Generally considered a more specific alternative to IAA, but the induction of methionine oxidation can be a significant drawback.[2][3][4][5] |
| Acrylamide (AA) | Cysteine (Thiol group) | Can form adducts with Lysine.[1] | Reaction is a Michael addition, which is highly specific for thiols under controlled conditions.[1] Generally considered to have high specificity for cysteine.[1] |
| N-ethylmaleimide (NEM) | Cysteine (Thiol group) | Lysine, Histidine.[6] | The reaction with thiols is faster than IAA and less pH-dependent.[6] However, it can be less specific than iodo-derivatives at alkaline pH.[6] |
Quantitative Insights: Gauging Alkylation Efficiency and Specificity
To provide a clearer picture of the practical implications of choosing one agent over another, the following table summarizes key quantitative findings from comparative proteomics studies.
| Alkylating Agent | Alkylation Efficiency (%) | Off-Target Methionine Oxidation (%) | Off-Target N-terminal Alkylation (Relative) | Number of Identified Peptides (Relative) | Reference |
| Iodoacetamide (IAA) | ~99% | 2-5%[2][3][4] | Low[4] | High[7] | [7][8] |
| 2-Chloroacetamide (CAA) | 97.01% | up to 40%[2][3][4][5] | Very Low[4] | Lower than IAA[8] | [2][3][4][8] |
| Acrylamide (AA) | High | Not a primary concern | Low | Highest in some studies[8] | [8] |
| N-ethylmaleimide (NEM) | Effective | Not a primary concern | High[7] | Lowest in some studies[7] | [7] |
Note: The values presented are approximations derived from multiple studies and can vary depending on specific experimental conditions.
Experimental Corner: Protocols for Comparative Analysis
For researchers wishing to perform their own comparative analysis, the following provides a generalized experimental protocol.
1. Protein Extraction and Reduction:
-
Lyse cells or tissues in a suitable buffer containing protease inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
Reduce disulfide bonds by adding a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes, or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM and incubating at room temperature for 60 minutes.[9]
2. Alkylation:
-
Cool the sample to room temperature.
-
Divide the reduced protein sample into aliquots for each alkylating agent to be tested.
-
Add the respective alkylating agent to its recommended final concentration (e.g., Iodoacetamide at 55 mM, 2-Chloroacetamide at 40 mM, N-ethylmaleimide at 50 mM).[9]
-
Incubate in the dark at room temperature for 30-45 minutes.[9]
3. Protein Digestion:
-
Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.[9]
-
Dilute the sample with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of denaturants.
-
Add a protease, such as trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.[9]
4. Sample Cleanup and Mass Spectrometry Analysis:
-
Desalt the peptide samples using a suitable method (e.g., C18 solid-phase extraction).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Search the MS/MS data against a relevant protein database using a search engine (e.g., Mascot, Sequest).
-
Specify the appropriate static modification for cysteine corresponding to the alkylating agent used.
-
Include variable modifications to identify potential off-target alkylation events and other post-translational modifications.
-
Compare the number of identified proteins and peptides, the percentage of cysteine-containing peptides that are successfully alkylated, and the prevalence of off-target modifications across the different alkylation conditions.
Visualizing the Workflow
To better illustrate the experimental process and the underlying chemical reactions, the following diagrams are provided.
Caption: A typical bottom-up proteomics workflow for comparing cysteine alkylating agents.
Caption: General reaction scheme for cysteine alkylation in proteomics.
Conclusion: Making the Right Choice
The selection of a cysteine alkylating agent is a critical decision in proteomics study design that can significantly impact the quality and interpretation of the results. While iodoacetamide (IAA) remains a widely used and effective reagent, researchers must be aware of its potential for off-target modifications. 2-Chloroacetamide (CAA) offers higher specificity but at the cost of potentially significant methionine oxidation.[2][3][4][5] Acrylamide (AA) emerges as a highly specific option, often resulting in the highest number of peptide identifications in comparative studies.[8] N-ethylmaleimide (NEM) , while reacting rapidly, shows a greater propensity for off-target reactions, particularly at the N-terminus.[7]
Ultimately, the optimal choice depends on the specific goals of the experiment. For general protein identification, the high efficiency of IAA may be acceptable, provided that potential off-target modifications are considered during data analysis. For studies focused on post-translational modifications, particularly those involving methionine, the use of a more specific reagent like acrylamide may be preferable. By carefully considering the trade-offs between reactivity, specificity, and side reactions, researchers can enhance the accuracy and reliability of their proteomic data.
References
- 1. benchchem.com [benchchem.com]
- 2. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 6. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to HPLC and LC-MS for Purity Validation of Fmoc-Amino Acids
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a foundational step in the synthesis of high-quality peptides. The use of (9-fluorenylmethoxycarbonyl) Fmoc-protected amino acids is central to solid-phase peptide synthesis (SPPS), and the purity of these building blocks directly impacts the yield, purity, and biological activity of the final peptide product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of Fmoc-amino acids, supported by experimental data and detailed protocols.
The Critical Role of Purity in Fmoc-Amino Acids
Impurities in Fmoc-amino acid starting materials can introduce a variety of unwanted by-products during peptide synthesis.[1] Common impurities include diastereomers, incompletely protected amino acids, and by-products from the Fmoc protection reaction, such as β-alanine derivatives or dipeptides.[2] These impurities can lead to the synthesis of incorrect peptide sequences or premature chain termination, complicating the purification of the target peptide and potentially altering its therapeutic properties.[2] Therefore, rigorous analytical methods are essential for the quality control of Fmoc-amino acids.
High-Performance Liquid Chromatography (HPLC): The Standard for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the most widely used technique for determining the purity of Fmoc-amino acids.[1][2] This method separates the main compound from its impurities based on differences in their hydrophobicity.[3] The result is a chromatogram where the area of the main peak is compared to the total area of all peaks to calculate a percentage purity.[4]
Advantages of HPLC:
-
Robust and Reliable: HPLC is a well-established and validated technique for routine quality control.[2]
-
Quantitative Purity: It provides a clear quantitative measure of the purity of the Fmoc-amino acid, with typical commercial specifications being ≥99%.[5][6]
-
Cost-Effective: Compared to LC-MS, HPLC systems are generally more affordable to acquire and maintain.[7]
Limitations of HPLC:
-
Limited Identification: While HPLC can separate impurities, it provides limited information about their identity.[8] Co-eluting impurities with similar hydrophobic properties may not be resolved.[9]
-
Potential for Hidden Impurities: Some impurities may be "hidden" under the main peak, leading to an overestimation of purity.[5]
-
Does Not Confirm Molecular Weight: HPLC alone cannot confirm the molecular weight of the main compound or its impurities.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS): A Deeper Look into Impurity Profiles
LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry. This hyphenated technique not only separates the Fmoc-amino acid from its impurities but also provides information about the mass-to-charge ratio (m/z) of each component.[11]
Advantages of LC-MS:
-
High Sensitivity and Specificity: LC-MS can detect and characterize even trace-level impurities that might be missed by HPLC-UV detection.[2][8]
-
Impurity Identification: It provides the molecular weight of the main compound and its impurities, which is crucial for their identification.[1][4]
-
Comprehensive Analysis: LC-MS offers both qualitative (what is it?) and quantitative (how much is there?) information in a single analysis.[12]
Limitations of LC-MS:
-
Higher Cost and Complexity: LC-MS systems are more expensive and require more specialized expertise to operate and maintain compared to HPLC systems.[7]
-
Matrix Effects: The sample matrix can sometimes interfere with the ionization process, leading to ion suppression and affecting quantification.[13]
Quantitative Data Comparison
The following table summarizes the key differences in the quantitative data obtained from HPLC and LC-MS for the purity validation of Fmoc-amino acids.
| Parameter | HPLC (with UV Detection) | LC-MS |
| Primary Output | Chromatogram with peaks representing separated compounds. | Chromatogram and mass spectrum for each peak. |
| Purity Determination | Calculated as the percentage of the main peak area relative to the total peak area.[4] | Can also be determined by peak area, but with the added confirmation of the mass of the main peak. |
| Impurity Quantification | Quantified based on the peak area of the impurity relative to the total peak area. | Can be quantified with higher confidence due to mass identification. |
| Limit of Detection (LOD) | Typically in the picomole range.[14] | Can reach the femtomole range, offering higher sensitivity.[7] |
| Information Provided | Retention time and percentage purity.[4] | Retention time, percentage purity, and molecular weight of the main compound and impurities.[1][4] |
Table 1: Comparison of Quantitative Data from HPLC and LC-MS.
The following table provides a representative example of how the purity data for two different lots of an Fmoc-amino acid might be presented, highlighting the complementary nature of the two techniques.
| Lot Number | HPLC Purity (%) | Major Impurity Identified by LC-MS |
| Lot A | 99.2% | Dipeptide of the Fmoc-amino acid |
| Lot B | 99.5% | Free amino acid |
Table 2: Representative Purity Data for Two Lots of an Fmoc-Amino Acid. In this example, while both lots show high purity by HPLC, LC-MS provides crucial information about the nature of the primary impurity, which can be critical for troubleshooting peptide synthesis issues.[2]
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining accurate and reproducible results.
HPLC Protocol for Purity Validation of Fmoc-Amino Acids
This protocol outlines a general method for determining the purity of an Fmoc-amino acid using RP-HPLC with UV detection.
-
Sample Preparation:
-
HPLC Conditions:
-
Instrumentation: A standard HPLC system equipped with a UV detector.[2]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[2]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.[1]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 5 µL.[2]
-
UV Detection: 265 nm.[2]
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main Fmoc-amino acid peak by the total area of all peaks and multiplying by 100.[1]
-
LC-MS Protocol for Purity Validation and Impurity Identification of Fmoc-Amino Acids
This protocol describes a general method for the analysis of Fmoc-amino acids using LC-MS to confirm molecular weight and identify impurities.
-
Sample Preparation:
-
Prepare a stock solution of the Fmoc-amino acid at a concentration of 1 mg/mL in a 1:1 mixture of acetonitrile and water.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
LC-MS Conditions:
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 5 µL.[2]
-
Mass Spectrometry Conditions:
-
-
Data Analysis:
-
Confirm the molecular weight of the main peak by comparing the observed m/z with the theoretical mass of the Fmoc-amino acid.
-
Analyze the mass spectra of the minor peaks to identify potential impurities by their molecular weights.[2]
-
Visualization of the Purity Validation Workflow
The following diagram illustrates the logical workflow for the purity validation of Fmoc-amino acids, from sample preparation to data analysis and interpretation for both HPLC and LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. merck-lifescience.com.tw [merck-lifescience.com.tw]
- 6. benchchem.com [benchchem.com]
- 7. toolify.ai [toolify.ai]
- 8. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 10. semanticscholar.org [semanticscholar.org]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Peptide Modifications: A Comparative Guide to Quantitative Assessment
For researchers, scientists, and drug development professionals, the precise quantification of on-target and off-target peptide modifications is paramount for elucidating biological mechanisms and ensuring therapeutic safety and efficacy. This guide provides an objective comparison of leading methodologies, supported by experimental data, to inform the selection of the most appropriate techniques for your research needs.
The modification of peptides, whether intended as part of a therapeutic mechanism or as an unintended off-target effect, plays a critical role in cellular signaling, protein function, and drug action. A diverse array of analytical techniques has been developed to identify and quantify these modifications. This guide categorizes these methods into three main approaches: Targeted Proteomics for hypothesis-driven quantification of known modifications, Unbiased Proteomics for the discovery and quantification of modifications on a proteome-wide scale, and Chemoproteomics for assessing the interaction of small molecules with proteins.
Method Comparison: A Quantitative Overview
The selection of an appropriate method for quantifying peptide modifications depends on the specific research question, the required sensitivity, and the desired throughput. The following tables provide a comparative summary of the key performance metrics for the most prominent techniques.
On-Target Analysis: Targeted Proteomics
Targeted proteomics methods are ideal for the highly sensitive and specific quantification of a predefined set of peptides. These approaches are particularly useful for validating biomarkers, studying post-translational modifications (PTMs) on a specific protein, and quantifying on-target engagement of peptide-based drugs.
| Method | Principle | Sensitivity (LOD/LOQ) | Dynamic Range | Throughput | Specificity |
| Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | A triple quadrupole mass spectrometer isolates a specific precursor ion, fragments it, and detects a specific fragment ion. | High (attomole to femtomole range)[1] | 3-5 orders of magnitude | High (hundreds of peptides per run)[1] | Very High |
| Parallel Reaction Monitoring (PRM) | A high-resolution mass spectrometer isolates a specific precursor ion and detects all of its fragment ions. | High (attomole to femtomole range)[1] | 4-6 orders of magnitude | Moderate (tens to hundreds of peptides per run)[1] | Very High |
Off-Target Analysis: Unbiased and Chemoproteomics Approaches
Unbiased proteomics and chemoproteomics methods are designed to explore the entire proteome for modifications or interactions, making them essential for identifying off-target effects and understanding the broader biological impact of a therapeutic agent.
| Method | Principle | Proteome Coverage | Quantitative Accuracy | Throughput | Application |
| Data-Independent Acquisition (DIA) | All precursor ions within a defined mass range are fragmented and analyzed, allowing for comprehensive peptide identification and quantification. | High (thousands of proteins) | Good to Excellent | High | Unbiased off-target peptide modification discovery and quantification. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon ligand binding across the proteome. | High (thousands of proteins) | Semi-quantitative to Quantitative | Moderate | Identification of direct and indirect targets and off-targets of small molecules.[2][3][4] |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active sites of enzymes to profile their functional state. | Moderate (depends on probe class) | Semi-quantitative to Quantitative | Moderate | Functional characterization of enzyme families and identification of enzyme inhibitors' targets and off-targets.[5] |
Visualizing the Methodologies
To better understand the practical application of these techniques, the following diagrams illustrate a typical experimental workflow for targeted proteomics and a common chemoproteomics approach.
Signaling Pathway Example: MAPK Pathway
Peptide modifications, particularly phosphorylation, are central to signal transduction. The Mitogen-Activated Protein Kinase (MAPK) pathway is a classic example where a cascade of phosphorylation events relays signals from the cell surface to the nucleus.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these techniques. Below are outlines of key experimental protocols.
Targeted Proteomics: Parallel Reaction Monitoring (PRM)
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digest proteins into peptides overnight using sequencing-grade trypsin.[6][7]
-
Quench the digestion with formic acid.
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.[8]
-
Elute peptides and dry them under vacuum.
-
Resuspend peptides in a solution compatible with mass spectrometry.
-
-
LC-MS/MS Analysis:
-
Inject the peptide sample onto a reverse-phase liquid chromatography (LC) column coupled to a high-resolution mass spectrometer (e.g., Q-Exactive).
-
Develop an inclusion list of precursor m/z values for the target peptides.
-
Set up the instrument to perform PRM, where the quadrupole isolates each precursor ion from the inclusion list, which is then fragmented in the collision cell, and all resulting fragment ions are detected in the Orbitrap.[9][10]
-
-
Data Analysis:
-
Process the raw data using software such as Skyline or Spectronaut.
-
Extract fragment ion chromatograms for each target peptide.
-
Integrate the peak areas of the fragment ions for quantification.
-
Normalize the data, for example, using spiked-in heavy-isotope labeled peptides as internal standards.
-
Unbiased Proteomics: Data-Independent Acquisition (DIA)
-
Sample Preparation:
-
Follow the same protein extraction, digestion, and peptide cleanup steps as for targeted proteomics.
-
-
Spectral Library Generation (Optional but Recommended):
-
Pool a representative subset of the samples.
-
Fractionate the pooled sample using high-pH reverse-phase chromatography.
-
Analyze each fraction using data-dependent acquisition (DDA) to identify as many peptides as possible.
-
Generate a spectral library from the DDA data using software like Spectronaut or MaxQuant.[11]
-
-
DIA Data Acquisition:
-
Analyze individual samples using a DIA method on a high-resolution mass spectrometer.
-
The instrument cycles through predefined m/z windows, fragmenting all precursor ions within each window.[11]
-
-
Data Analysis:
-
Process the DIA raw files using software like Spectronaut, DIA-NN, or Skyline.[12][13]
-
If a spectral library was generated, the software will perform targeted data extraction from the DIA data based on the library.
-
Alternatively, a library-free approach can be used where the software generates a library directly from the DIA data.[12]
-
Perform statistical analysis to identify and quantify differentially modified peptides.
-
Chemoproteomics: Thermal Proteome Profiling (TPP)
-
Cell Treatment and Heating:
-
Protein Extraction and Preparation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.[4]
-
Collect the supernatant containing the soluble proteins.
-
-
Proteomics Analysis:
-
Digest the soluble proteins from each temperature point into peptides.
-
Label the peptides from each temperature point with a different isobaric tag (e.g., TMT).
-
Pool the labeled peptides from all temperature points.
-
Analyze the pooled sample by LC-MS/MS.[2]
-
-
Data Analysis:
-
Identify and quantify the relative abundance of each protein at each temperature point based on the reporter ion intensities.
-
For each protein, plot the relative soluble fraction as a function of temperature to generate a melting curve.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm).
-
Identify proteins with a significant shift in their melting temperature between the compound-treated and control samples as potential targets or off-targets.
-
Chemoproteomics: Activity-Based Protein Profiling (ABPP)
-
Proteome Labeling:
-
Prepare cell or tissue lysates.
-
For competitive ABPP, pre-incubate the proteome with the inhibitor of interest or a vehicle control.
-
Add the ABPP probe, which is a reactive small molecule that covalently binds to the active site of a specific enzyme class.[5]
-
Incubate to allow for probe labeling of active enzymes.
-
-
Enrichment of Labeled Proteins:
-
If the ABPP probe contains a biotin tag, enrich the labeled proteins using streptavidin-coated beads.[14]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Proteomics Analysis:
-
Perform on-bead digestion of the enriched proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.[14]
-
-
Data Analysis:
-
Identify the proteins that were labeled by the ABPP probe.
-
In competitive ABPP experiments, quantify the relative abundance of each labeled protein in the inhibitor-treated versus control samples to identify the targets of the inhibitor.
-
This guide provides a foundational understanding of the key techniques for the quantitative assessment of on-target and off-target peptide modifications. The choice of methodology will ultimately be guided by the specific biological question, available instrumentation, and the desired balance between depth of coverage and quantitative precision.
References
- 1. An Introduction to Advanced Targeted Acquisition Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. huber.embl.de [huber.embl.de]
- 3. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. waters.com [waters.com]
- 9. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Spectronaut® - Biognosys [biognosys.com]
- 13. protocols.io [protocols.io]
- 14. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate (CAS No. 340187-12-4), a halogenated organic compound commonly used as a PROTAC linker in drug discovery.[1][2]
This compound is classified as a hazardous substance, causing skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, it must be managed as hazardous waste from the point of generation through to its final disposal. Adherence to institutional, local, state, and federal regulations is mandatory.
Immediate Safety Protocols
Before handling this compound for any purpose, including disposal, appropriate personal protective equipment (PPE) must be worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: In cases where dusts or aerosols may be generated, a NIOSH-approved respirator is necessary.
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. The most suitable technology for the elimination of halogenated organic compounds is high-temperature incineration.[3]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Do not mix this compound with non-hazardous waste or other incompatible chemical waste streams.
-
It should be segregated as a halogenated organic waste .
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
If possible, keep the compound in its original container.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The CAS Number: "340187-12-4".
-
Associated hazard pictograms (e.g., irritant).
-
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area must be well-ventilated, secure, and away from sources of ignition.
-
Ensure segregation from incompatible materials.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with a complete and accurate description of the waste.
-
Spill and Decontamination Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.
-
Containment: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled disposal container. Avoid generating dust. For a liquid spill (if dissolved in a solvent), absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Decontamination:
-
Decontaminate the spill area using a suitable solvent (e.g., ethanol, methanol) followed by soap and water.
-
All materials used for cleanup, including contaminated PPE, must be placed in a sealed, labeled hazardous waste container for disposal.
-
-
Reporting: Report the spill to your institution's EHS department.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 340187-12-4[1][4] |
| Molecular Formula | C₁₇H₁₆BrNO₂[1] |
| Molecular Weight | 346.22 g/mol [1] |
| Appearance | White solid |
| Melting Point | 122-124 °C[5] |
| Boiling Point | 491.9 ± 28.0 °C (Predicted)[5] |
| Density | 1.416 ± 0.06 g/cm³ (Predicted)[5] |
Toxicity and Environmental Hazard Data
Disposal Workflow
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for guidance only and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate
Essential Safety and Handling Guide for (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The information is compiled from available chemical data and general laboratory safety protocols.
Disclaimer: A comprehensive, official Safety Data Sheet (SDS) for this specific compound was not available at the time of this writing. The following guidance is based on data for the compound and structurally similar chemicals. All laboratory personnel must conduct a thorough risk assessment before use and consult with their institution's Environmental Health and Safety (EHS) department.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 340187-12-4[1] |
| Molecular Formula | C₁₇H₁₆BrNO₂[1] |
| Molecular Weight | 346.22 g/mol [1] |
| Melting Point | 122-124 °C[2] |
| Boiling Point | 491.9 ± 28.0 °C at 760 mmHg[2] |
| Density | 1.4 ± 0.1 g/cm³[2] |
| Appearance | Solid (form not specified) |
| Primary Use | PROTAC linker in drug development and peptide synthesis[1] |
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against potential splashes of the compound or solvents. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended. | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat. | Protects skin and clothing from spills. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate organic vapor cartridge. | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Risk Assessment: Conduct a full risk assessment for the planned experiment.
-
Fume Hood: Ensure a certified chemical fume hood is operational. All handling of the solid compound and its solutions should occur within the fume hood.
-
Spill Kit: Have a chemical spill kit readily available.
2. Handling and Use:
-
Weighing: Tare a suitable container within the fume hood. Carefully weigh the desired amount of this compound.
-
Dissolving: Add the solvent to the solid in the fume hood. Ensure the container is appropriately labeled.
-
Reaction Setup: Keep all reaction vessels within the fume hood. Use appropriate clamps and supports to secure all apparatus.
3. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.
Visualized Workflows
The following diagrams illustrate key operational and logical workflows for handling this compound.
Caption: Experimental workflow for handling this compound.
Caption: Logical workflow for responding to a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
